molecular formula C6H12BrNO B1281911 2-Bromo-N,N,2-trimethylpropanamide CAS No. 13887-50-8

2-Bromo-N,N,2-trimethylpropanamide

Cat. No.: B1281911
CAS No.: 13887-50-8
M. Wt: 194.07 g/mol
InChI Key: CNUHUXQSZVLAGL-UHFFFAOYSA-N
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Description

2-Bromo-N,N,2-trimethylpropanamide is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-N,N,2-trimethylpropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-N,N,2-trimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N,N,2-trimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-6(2,7)5(9)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUHUXQSZVLAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499687
Record name 2-Bromo-N,N,2-trimethylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13887-50-8
Record name 2-Bromo-N,N,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N,N,2-trimethylpropanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solvation Dynamics and Stability Profile of 2-Bromo-N,N,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the physicochemical behavior of 2-Bromo-N,N,2-trimethylpropanamide (chemically synonymous with 2-Bromo-2-methyl-N,N-dimethylpropanamide ).

Executive Summary

2-Bromo-N,N,2-trimethylpropanamide (CAS: 7464-69-9 / Synonyms: 2-Bromo-N,N-dimethylisobutyramide) is a tertiary


-bromoamide widely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its utility in drug delivery systems and polymer synthesis hinges on a precise understanding of its solubility profile.

While the compound exhibits excellent solubility in polar aprotic and chlorinated organic solvents, its interaction with water is complex. It is not merely a question of solubility (thermodynamics) but of stability (kinetics).[2] This guide demonstrates that while the molecule is amphiphilic, its use in aqueous media is time-limited due to competing hydrolysis pathways characteristic of tertiary alkyl halides.[1]

Physicochemical Identity & Structural Logic[2][3]

To understand the solvation behavior, we must first deconstruct the molecular architecture. The molecule consists of two conflicting domains:[3]

  • The Hydrophilic Anchor: The

    
    -dimethylamide moiety.[1] This group is polar and capable of accepting hydrogen bonds from water, similar to Dimethylformamide (DMF).[2]
    
  • The Hydrophobic/Reactive Core: The

    
    -bromo-isobutyryl group.[1][2] The tertiary carbon attached to the bromine and two methyl groups creates significant steric bulk and lipophilicity.
    

Predicted Properties:

  • LogP (Octanol/Water): Estimated ~1.1 – 1.4 (Moderately Lipophilic).[2][3]

  • Physical State: Low-melting solid or viscous liquid (depending on purity/temperature).[1][2][3]

  • Reactivity: The C-Br bond is activated by the adjacent carbonyl group, making it susceptible to radical generation (ATRP) and nucleophilic substitution.[2][3]

Visualization: Molecular Interaction Map

The following diagram illustrates the competing forces determining solubility.

MolecularForces Molecule 2-Bromo-N,N,2- trimethylpropanamide Water Water (H2O) Molecule->Water H-Bond Acceptance (Amide Oxygen) Molecule->Water Hydrophobic Repulsion (Methyl Groups) Organic Organic Solvents (DCM, THF, Toluene) Molecule->Organic Van der Waals (Alkyl Chain) Molecule->Organic Dipole-Dipole (Amide-Solvent) Result_Aq Moderate Solubility (Unstable/Hydrolysis) Water->Result_Aq Result_Org High Solubility (Stable) Organic->Result_Org

Figure 1: Mechanistic competition between the hydrophilic amide and hydrophobic alkyl-bromide domains.[1][2][3]

Solubility Profile: Organic vs. Aqueous[1][2][3][4]

Organic Solvents (The "Safe" Zone)

The molecule follows the "like dissolves like" principle effectively in organic media. The absence of hydrogen bond donors (no N-H bond) makes it highly compatible with aprotic solvents.[3]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Primary choice for synthesis; high dipole compatibility.[1][2][3]
Polar Aprotic DMF, DMSO, Acetone, THFExcellent (>500 mg/mL)Amide-amide interactions stabilize the solute.[1][2][3]
Aromatic Toluene, BenzeneGood Van der Waals interactions with methyl groups dominate.[1][2]
Alkanes Hexane, PentaneModerate Solubility decreases as solvent polarity drops below the amide's threshold.
Alcohols Methanol, EthanolGood Soluble, but risk of transesterification or solvolysis over long periods at high heat.[2][3]
The Aqueous Conundrum (The "Danger" Zone)

Researchers often assume that because DMF is miscible with water, this dimethylamide derivative should also be stable in water.[2][3] This is a critical error.

While the amide group provides enough polarity to allow partial solubility (estimated 10–50 g/L depending on temperature), the tertiary alkyl bromide moiety is prone to hydrolysis via an Sn1 mechanism .[2][3]

  • The Mechanism: Water acts as a nucleophile.[4] The steric bulk of the gem-dimethyl groups prevents Sn2 attack.[1] Instead, the bromide leaves (rate-limiting step), forming a carbocation, which is then quenched by water to form the corresponding alcohol (

    
    -hydroxy amide) and HBr.[1][2][3]
    
  • The Consequence: Aqueous solutions will become acidic over time (generation of HBr), which can autocatalytically accelerate degradation or damage pH-sensitive payloads.[2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Organic)

Use this for stable organic solvents.[2][3]

  • Preparation: Weigh 100 mg of 2-Bromo-N,N,2-trimethylpropanamide into a 2 mL GC vial.

  • Addition: Add the target solvent in 50

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    [2][3]
    
Protocol B: Kinetic Solubility & Stability Assay (Aqueous)

Use this to determine "functional solubility" in water/buffer.[2][3]

Objective: Determine how much dissolves before degradation becomes significant.

  • Setup: Prepare a saturated solution by adding excess compound to

    
     (Deuterated Water) or Phosphate Buffer (pH 7.4).[2][3]
    
  • Filtration: Immediately filter through a 0.22

    
    m PTFE filter to remove undissolved solids.[1]
    
  • Analysis (HPLC or NMR):

    • Method: Reverse Phase HPLC (C18 column).[2][3]

    • Mobile Phase: Acetonitrile/Water (Gradient).[2][3]

    • Detection: UV at 210 nm (Amide absorption).[2][3]

  • Time-Course: Inject samples at T=0, 1h, 4h, and 24h.

  • Data Interpretation:

    • Peak A (Retention ~X min): Intact Initiator.[2][3]

    • Peak B (Retention < X min): Hydrolyzed Alcohol (more polar).[2][3]

    • If Peak B area > 5% at T=0, the compound is effectively unstable in water.[2][3]

Mechanistic Visualization: Hydrolysis Pathway[1][2][3]

The following diagram details the degradation pathway that researchers must avoid during formulation.

Hydrolysis cluster_conditions Accelerating Factors Start 2-Bromo-N,N,2- trimethylpropanamide (In Aqueous Solution) TS Transition State (Carbocation Formation) Start->TS Slow (Rate Limiting) Loss of Br- Product 2-Hydroxy-N,N,2- trimethylpropanamide (Inactive Species) TS->Product Fast Attack by H2O Byproduct Hydrobromic Acid (HBr - pH Drop) TS->Byproduct Release of H+ Heat Heat (>40°C) Polarity High Dielectric Constant

Figure 2: The Sn1 hydrolysis pathway.[2][3][5] Note that the generation of HBr will lower the pH of the solution, potentially interfering with acid-sensitive polymerization catalysts.

Strategic Recommendations for Research

  • Storage: Store the neat compound at 2–8°C under inert gas (Argon/Nitrogen). Moisture causes slow hydrolysis, releasing HBr which turns the clear liquid/white solid into a brown, fuming mess.

  • ATRP in Water: If performing aqueous ATRP, add the initiator last , immediately before polymerization begins.[2] Do not prepare stock solutions of this initiator in water.

  • Stock Solutions: Prepare high-concentration stock solutions in DMF or DMSO. These are miscible with water but protect the initiator from hydrolysis until the moment of dilution.

References

  • Matyjaszewski, K., & Xia, J. (2001).[2][3] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-Bromo-2-methyl-N,N-dimethylpropanamide Product Specification.

  • Royal Society of Chemistry. (2012).[2] Kinetics of Hydrolysis of Tertiary Halides. RSC Education.[1][6]

  • PubChem. (2023).[2][3][7][8] Compound Summary: 2-Bromo-N,N-dimethylpropanamide Derivatives. National Library of Medicine.

Sources

Methodological & Application

Protocol for synthesizing 2-Bromo-N,N,2-trimethylpropanamide in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 2-Bromo-N,N,2-trimethylpropanamide , a tertiary


-bromoamide widely utilized as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP).[1] Unlike primary or secondary halides, the tertiary bromide structure facilitates rapid initiation rates (

) relative to propagation (

), ensuring polymers with low polydispersity indices (PDI).[1]

The synthesis employs a nucleophilic acyl substitution between 2-bromoisobutyryl bromide (BiBB) and dimethylamine (DMA) .[1] This guide prioritizes an anhydrous approach using triethylamine (TEA) as a proton scavenger to maximize yield and purity, avoiding the hydrolysis risks associated with aqueous Schotten-Baumann conditions.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is a direct amidation.[1] The high reactivity of the acyl bromide eliminates the need for coupling agents (e.g., DCC/EDC).[1] The reaction is highly exothermic and requires careful thermal regulation to prevent the elimination of HBr (forming methacrylamides) or hydrolysis.[1]

Reaction Scheme

The mechanism proceeds via a nucleophilic attack of the dimethylamine nitrogen on the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate.[1] The carbonyl reforms, expelling the bromide ion.[1] The generated HBr is immediately neutralized by the auxiliary base (Triethylamine), precipitating as triethylamine hydrobromide.[1]

ReactionMechanism BiBB 2-Bromoisobutyryl Bromide Inter Tetrahedral Intermediate BiBB->Inter + DMA / TEA (Nucleophilic Attack) DMA Dimethylamine DMA->Inter Prod 2-Bromo-N,N,2- trimethylpropanamide Inter->Prod - Br⁻ Salt TEA·HBr (Precipitate) Inter->Salt Scavenging

Figure 1: Mechanistic pathway for the amidation of 2-bromoisobutyryl bromide.

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator, Flammable.

ReagentHazardPrecaution
2-Bromoisobutyryl bromide Corrosive, LachrymatorWork in a fume hood. Reacts violently with water. Causes severe skin burns.
Dimethylamine (2M in THF) Flammable, VolatileKeep cold. Avoid inhalation.
Triethylamine Corrosive, FlammableUse as HBr scavenger.
Dichloromethane (DCM) Volatile, Carcinogen susp.Standard solvent safety.

Emergency Protocol: In case of skin contact with acid bromide, wash immediately with copious amounts of water, then soap. Do not use organic solvents on skin as they increase absorption.

Materials & Equipment

Reagents
ComponentPurityEquiv.Role
2-Bromoisobutyryl bromide (BiBB)98%1.0Electrophile
Dimethylamine (2M in THF)Reagent Grade1.1Nucleophile
Triethylamine (TEA)>99% (Dry)1.2Base Scavenger
Dichloromethane (DCM)AnhydrousSolventReaction Medium
MgSO₄Anhydrous-Drying Agent
Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).[1]

  • Magnetic stir plate and stir bar.

  • Ice/Water bath.

  • Rotary Evaporator.

  • Vacuum Distillation Setup (Short path).

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry all glassware overnight. Assemble the 3-neck flask with the addition funnel and nitrogen inlet while hot; allow to cool under nitrogen flow.

  • Solvation: Charge the flask with DCM (200 mL) , Dimethylamine (1.1 equiv) , and Triethylamine (1.2 equiv) .

    • Note: If using DMA gas, bubble it into cold DCM until the desired mass increase is achieved.[1] Using 2M DMA in THF is operationally simpler for lab scale.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0 °C . Stir vigorously.

Phase 2: Controlled Addition[1]
  • Addition: Dilute 2-Bromoisobutyryl bromide (1.0 equiv) in a small volume of DCM (20 mL) and transfer to the addition funnel.

  • Dropwise Feed: Add the acid bromide solution dropwise to the amine mixture over 30–45 minutes .

    • Critical Control Point: Maintain internal temperature < 5 °C. Rapid addition causes localized overheating, leading to brown discoloration and byproducts.

    • Observation: A thick white precipitate (TEA[1]·HBr) will form immediately.

  • Equilibration: Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature (RT) for 3–12 hours (overnight is standard).

Phase 3: Workup
  • Quench: Add 50 mL of deionized water to dissolve the TEA·HBr salts.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

  • Washing Sequence:

    • Wash 1: 1M HCl (2 x 50 mL) – Removes unreacted amine and TEA.[1]

    • Wash 2: Saturated NaHCO₃ (2 x 50 mL) – Neutralizes residual acid.[1]

    • Wash 3: Brine (1 x 50 mL) – Drying prep.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 20 minutes. Filter off the solids.[1][2][3]

  • Concentration: Remove solvent via rotary evaporation (35 °C, >200 mbar initially, then reduce pressure). You will obtain a crude yellow/orange oil.

Phase 4: Purification[1]
  • Distillation: The crude oil requires vacuum distillation for ATRP-grade purity.

    • Setup: Short-path distillation head.

    • Conditions: Collect the fraction boiling at 98–100 °C at 12 mmHg (or 80–82 °C at 5 mmHg).

    • Result: A colorless to pale yellow oil. If the oil solidifies upon cooling (MP ~30-35°C), it can be recrystallized from minimal hexanes, but distillation is usually sufficient.[1]

Workflow Setup Setup: 0°C, N2 Atm DCM + DMA + TEA Add Add BiBB Dropwise (Exothermic Control) Setup->Add React Stir RT (3-12h) White Precipitate Forms Add->React Wash Workup: 1. 1M HCl (Remove Amines) 2. NaHCO3 (Neutralize) 3. Brine React->Wash Dry Dry (MgSO4) & Conc. Wash->Dry Distill Vacuum Distillation (98-100°C @ 12mmHg) Dry->Distill

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

Verify the product structure using ¹H NMR. The restricted rotation around the amide bond is a key identifier.[1]

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃, 400 MHz)

3.05 (s, 3H)
N-CH₃ (Rotamer A)

2.95 (s, 3H)
N-CH₃ (Rotamer B)

1.96 (s, 6H)
C(CH₃)₂-Br (Gem-dimethyl)
Appearance Colorless OilDark color indicates oxidation/impurities.[1]

Note on NMR: Unlike symmetric amines, the N,N-dimethyl groups often appear as two distinct singlets due to the partial double bond character of the C-N amide bond, which restricts rotation on the NMR timescale at room temperature.[1]

Troubleshooting

  • Problem: Product is dark brown/black.

    • Cause: Exotherm was not controlled during addition, or starting material was old/oxidized.

    • Solution: Distill the product.[2][4] Ensure BiBB is clear/yellowish before use, not dark brown.

  • Problem: Low Yield.

    • Cause: Hydrolysis of BiBB due to wet solvent or atmosphere.

    • Solution: Ensure DCM is anhydrous and the setup is under positive nitrogen pressure.

  • Problem: Solid precipitate clogs the reaction.

    • Cause: High concentration of TEA[1]·HBr.

    • Solution: Add more DCM to facilitate stirring.

References

  • Matyjaszewski, K., & Xia, J. (2001).[1][3] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

  • Oakwood Chemical. (n.d.). 2-Bromo-N,N,2-trimethylpropanamide (CAS 13887-50-8) Safety Data Sheet. Link

  • Haddleton, D. M., et al. (1999). Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by Alkyl Bromide and 2-Pyridinecarbaldehyde Imine Copper(I) Complexes.[1] Macromolecules, 32(7), 2110–2119.[1] (Describes similar initiator synthesis protocols).

  • Sigma-Aldrich. (n.d.). 2-Bromoisobutyryl bromide Product Specification. Link

Sources

One-pot synthesis methods involving 2-Bromo-N,N,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis & Utilization of 2-Bromo-N,N,2-trimethylpropanamide

Introduction & Chemical Identity

2-Bromo-N,N,2-trimethylpropanamide (CAS: 13887-50-8), also known as


-bromoisobutyryl dimethylamide, is a pivotal tertiary alkyl halide used extensively as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a robust pronucleophile in Reformatsky-type cross-coupling reactions. Its steric bulk (gem-dimethyl group) and the electron-withdrawing amide moiety make it an ideal candidate for generating stable tertiary radicals or zinc enolates in one-pot transformations.

Key Physicochemical Data:

Property Value
CAS Number 13887-50-8

| Formula |


 |
| MW  | 194.07  g/mol  |
| Structure  | Tertiary 

-bromoamide | | Primary Utility | ATRP Initiator, Reformatsky Reagent |[1][2][3]

Protocol A: One-Pot Synthesis of the Reagent

Context: This protocol describes the efficient, scalable synthesis of 2-Bromo-N,N,2-trimethylpropanamide from 2-bromoisobutyryl bromide. The method utilizes a biphasic one-pot system to manage the exotherm and scavenge the HBr byproduct immediately, preventing side reactions.

Reagents:

  • 2-Bromoisobutyryl bromide (1.0 equiv)

  • Dimethylamine (40% aq. solution or 2.0 M in THF) (2.2 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Potassium Carbonate (

    
    ) (Optional auxiliary base if using amine salt)
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with DCM (10 mL per gram of acid bromide) and cool to 0°C using an ice/salt bath.

  • Amine Addition: Add the dimethylamine solution (2.2 equiv) slowly. Critical: If using aqueous amine, vigorous stirring is required to maximize interfacial surface area. If using anhydrous amine in THF, maintain temperature <5°C to prevent amide hydrolysis or elimination.

  • Acid Bromide Addition: Add 2-bromoisobutyryl bromide dropwise via an addition funnel over 30-60 minutes.

    • Causality: The reaction is highly exothermic. Rapid addition can lead to local overheating, causing elimination of HBr to form methacryloyl derivatives.

  • Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes) or GC-MS.

  • Workup: Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine)

    • Sat.

      
       (to neutralize residual acid)
      
    • Brine[1]

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure. The product is typically a colorless to pale yellow oil that solidifies upon cooling (MP ~40-45°C).
    

Yield Expectation: >90% isolated yield.

Protocol B: Transition-Metal-Free Cross-Electrophile Coupling (Reformatsky)

Context: Traditionally, alkylating amides requires strong bases (LDA) or transition metals. This protocol, grounded in recent findings (Meng et al., Nature Communications, 2025), details a one-pot, zinc-mediated reductive coupling of 2-Bromo-N,N,2-trimethylpropanamide with unactivated alkyl halides. This is a "breakthrough" methodology for drug discovery, allowing the direct construction of quaternary carbon centers without Pd/Ni catalysts.

Mechanism: The reaction proceeds via the in situ formation of a zincate enolate intermediate, which possesses enhanced nucleophilicity compared to standard Reformatsky reagents, enabling direct


 attack on unactivated electrophiles.

Reagents:

  • Nucleophile: 2-Bromo-N,N,2-trimethylpropanamide (1.0 equiv)[2]

  • Electrophile: Unactivated Alkyl Bromide (e.g., 1-bromo-3-phenylpropane) (1.5 equiv)

  • Reductant: Zinc dust (activated) (2.0 equiv)

  • Additive: LiBr (1.0 equiv) or NaI (1.0 equiv)

  • Solvent: DMF (Anhydrous, 0.4 M concentration)

Step-by-Step Methodology:

  • Activation: Flame-dry a reaction vial under Argon. Add Zinc dust and activate by heating briefly with a heat gun under vacuum, then backfill with Argon.

  • One-Pot Assembly: Add LiBr (anhydrous), the amide reagent (2-Bromo-N,N,2-trimethylpropanamide), and the alkyl bromide electrophile to the vial containing Zn.

  • Solvation: Add anhydrous DMF.

    • Causality: DMF is critical. Its high dielectric constant supports the formation of the polar zincate species and dissociates the dimeric Reformatsky aggregates (Dimert1/Dimert2) into reactive monomers.

  • Reaction: Stir the mixture at 40-60°C for 12-24 hours.

    • Self-Validation: The grey suspension of Zn dust should gradually lighten or disappear as it is consumed.

  • Quench: Dilute with EtOAc and quench with 1M HCl.

  • Purification: Standard extraction and column chromatography.

Visualizing the Pathway:

Reformatsky_Pathway Start 2-Bromo-N,N,2- trimethylpropanamide Complex Zincate Enolate Intermediate (Reactive Monomer) Start->Complex Oxidative Addition Zn Zn Dust (Reductant) Zn->Complex LiBr LiBr/NaI (Additive) LiBr->Complex Disaggregates Dimer Product Alpha-Alkylated Amide Product Complex->Product SN2 Attack Electrophile Alkyl Halide (R-CH2-Br) Electrophile->Product

Figure 1: Mechanistic workflow for the Zinc-mediated cross-coupling. LiBr is essential for breaking the stable Reformatsky dimer, enabling the reactive monomeric zincate to attack the alkyl halide.

Protocol C: One-Pot ATRP Polymerization

Context: 2-Bromo-N,N,2-trimethylpropanamide is a preferred initiator for synthesizing poly(N-isopropylacrylamide) (PNIPAM) and other thermoresponsive polymers. The dimethylamide end-group mimics the monomer structure, ensuring high compatibility and controlled growth.

Reagents:

  • Monomer: NIPAM (Recrystallized)

  • Initiator: 2-Bromo-N,N,2-trimethylpropanamide[1][2][4]

  • Catalyst: CuBr (I)

  • Ligand:

    
     or PMDETA
    
  • Solvent: DMF or Water/Methanol (depending on monomer)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, dissolve NIPAM and the Ligand in the solvent. Perform three freeze-pump-thaw cycles to remove oxygen.

    • Causality:

      
       acts as a radical trap, terminating chains immediately. Rigorous deoxygenation is non-negotiable.
      
  • Catalyst Addition: Under positive Argon flow, add CuBr and the Initiator (2-Bromo-N,N,2-trimethylpropanamide).

  • Polymerization: Seal the flask and immerse in a pre-heated oil bath (typically 25-60°C).

    • Self-Validation: The solution should turn light green/blue (depending on ligand). A color change to strong green/blue indicates oxidation to Cu(II), signaling termination or air leak.

  • Termination: Expose the reaction to air and dilute with solvent to stop polymerization.

  • Purification: Pass through a neutral alumina column to remove Copper, then precipitate into cold diethyl ether.

Visualizing the Workflow:

ATRP_Workflow Step1 1. Dissolve Monomer + Ligand (Degas: Freeze-Pump-Thaw) Step2 2. Add CuBr + Initiator (2-Bromo-N,N,2-trimethylpropanamide) Step1->Step2 Step3 3. Reaction (SET/ATRP Equilibrium) (R-Br + Cu(I) <-> R* + Cu(II)-Br) Step2->Step3 Step4 4. Propagation (Monomer Insertion) Step3->Step4 Activation Step4->Step3 Deactivation (Control) Step5 5. Termination & Purification (Alumina filtration) Step4->Step5 Target MW Reached

Figure 2: One-pot ATRP workflow. The equilibrium between activation and deactivation (Step 3) is controlled by the specific stability of the tertiary radical generated by the title compound.

References

  • Meng, L., Li, Z., Zhang, T., & Shen, Q. (2025).[5] "Revitalizing Reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides." Nature Communications, 16, 7627.[3] [Link] (Note: Specific volume/page based on search snippet; verify via DOI: 10.1038/s41467-025-62833-4).[6][7]

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. [Link]

  • Guziec, F. S., & Torres, F. F. (1993). "Synthesis of N,N-dialkyl-alpha-haloamides." Journal of Organic Chemistry, 58(6), 1604–1606. [Link]

Sources

Application Note & Protocol: High-Density Polymer Grafting on Nanoparticles via SI-ATRP Using a Surface-Bound 2-Bromo-N,N,2-trimethylpropanamide Initiator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The precise engineering of nanoparticle surfaces is paramount for their application in advanced therapeutics and diagnostics. Surface functionalization with well-defined polymer brushes can dramatically alter the physicochemical properties of nanoparticles, enhancing their colloidal stability, biocompatibility, and circulation half-life, while also providing a scaffold for drug conjugation or targeted delivery.[1][2][3][4] Among the various surface modification techniques, "grafting-from" methods, where polymer chains are grown directly from the nanoparticle surface, are superior for achieving high grafting densities and controlled polymer architectures.[5][6]

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) stands out as one of the most robust and versatile "grafting-from" techniques.[7][8][9] It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). A critical step in this process is the efficient and stable immobilization of an ATRP initiator onto the nanoparticle surface.

This guide provides a comprehensive framework and detailed protocols for the functionalization of nanoparticles using an amide-linked initiator, 2-Bromo-N,N,2-trimethylpropanamide, formed in situ on the nanoparticle surface. This is typically achieved by reacting amine-functionalized nanoparticles with 2-bromo-2-methylpropionyl bromide. This approach creates a stable covalent bond between the initiator and the nanoparticle, providing a robust platform for the subsequent growth of polymer brushes. We will detail the entire workflow, from initial nanoparticle surface preparation and initiator immobilization to the final polymerization and characterization, with a focus on explaining the rationale behind each experimental choice to ensure reproducible and reliable results for researchers in materials science and drug development.

Core Principles: The SI-ATRP "Grafting-From" Mechanism

SI-ATRP is a controlled/"living" radical polymerization that relies on the reversible activation and deactivation of dormant polymer chains.[9] The process is catalyzed by a transition metal complex, typically copper(I) halide (e.g., Cu(I)Br), which is solubilized and stabilized by a ligand (e.g., PMDETA, bipyridine derivatives).[8][10]

The fundamental mechanism involves the following steps:

  • Activation: The initiator on the nanoparticle surface (R-X, where X is a halogen like Br) is activated by the Cu(I) complex. This involves a one-electron oxidation of Cu(I) to Cu(II) and the abstraction of the halogen atom, generating a radical (R•) and the deactivator complex (X-Cu(II)/Ligand).

  • Propagation: The surface-tethered radical rapidly adds monomer units (M) to propagate the polymer chain.

  • Deactivation: The deactivator complex (X-Cu(II)/Ligand) can reversibly transfer the halogen atom back to the propagating chain end (P-M•). This reforms the dormant species (P-M-X) and the Cu(I) activator, significantly reducing the concentration of active radicals at any given time.

This rapid equilibrium between activation and deactivation is the key to the "controlled" nature of the polymerization. It ensures that all polymer chains grow at a similar rate, resulting in a low polydispersity index (PDI) and allowing the final polymer molecular weight to be controlled by the monomer-to-initiator ratio and reaction time.

SI_ATRP_Mechanism NP_Initiator Nanoparticle-Initiator (NP-R-Br) NP_Radical NP-Propagating Radical (NP-R-Mₙ•) NP_Initiator->NP_Radical ka (Activation) CuI Cu(I)Br / Ligand (Activator) CuII Cu(II)Br₂ / Ligand (Deactivator) CuI->CuII Oxidation CuII->CuI Reduction NP_Radical->CuI kde (Deactivation) NP_Polymer NP-Dormant Polymer Chain (NP-R-Mₙ-Br) NP_Radical->NP_Polymer Deactivation Monomer Monomer (M) Monomer->NP_Radical kp (Propagation) NP_Polymer->NP_Radical Activation

Caption: The core mechanism of Surface-Initiated ATRP (SI-ATRP).

Experimental Workflow & Protocols

This section details the multi-step process for growing polymer brushes from nanoparticle surfaces. The example protocols are based on silica nanoparticles (SiNPs), a common model system, but the principles can be adapted for other oxide-based nanoparticles like superparamagnetic iron oxide nanoparticles (SPIONs).

Phase 1: Nanoparticle Surface Preparation (Amination)

Rationale: Most inorganic nanoparticles possess surface hydroxyl (-OH) groups. To form a stable amide bond with the initiator precursor, these hydroxyls must first be converted into amine (-NH₂) groups. The most common method is silanization using (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES hydrolyze and condense with the surface hydroxyls, creating a new surface terminated with primary amines.

Protocol 1: Amination of Silica Nanoparticles (SiNP-NH₂)

  • Disperse 1.0 g of silica nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask.

  • Sonicate the dispersion for 15-20 minutes to break up any aggregates.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add 2.0 mL of (3-aminopropyl)triethoxysilane (APTES) to the dispersion via syringe.

  • Heat the reaction mixture to 80°C and stir overnight (12-16 hours).

  • Cool the mixture to room temperature. Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 min).

  • Discard the supernatant. Resuspend the nanoparticle pellet in fresh toluene and repeat the centrifugation. Perform this washing step three times to remove excess APTES.

  • After the final wash, dry the amine-functionalized nanoparticles (SiNP-NH₂) under vacuum.

Phase1_Workflow Start Silica Nanoparticles (SiNP-OH) Dispersion Disperse in Anhydrous Toluene Start->Dispersion Sonication Sonicate to De-aggregate Dispersion->Sonication Reaction Add APTES React at 80°C Overnight Sonication->Reaction Purification Purify by Centrifugation (Wash x3 with Toluene) Reaction->Purification End Amine-Functionalized NPs (SiNP-NH₂) Purification->End

Caption: Workflow for the amination of silica nanoparticles using APTES.

Phase 2: Immobilization of the ATRP Initiator

Rationale: This is the critical step where the surface amine groups react with 2-bromo-2-methylpropionyl bromide to form the covalently attached 2-Bromo-N,N,2-trimethylpropanamide initiator. The reaction is an acylation. A non-nucleophilic base, such as triethylamine (TEA), is required to act as a proton sponge, neutralizing the hydrobromic acid (HBr) byproduct and driving the reaction to completion. The reaction is started at 0°C to control the initial exothermic reaction rate before being allowed to proceed at room temperature.[8][11]

Protocol 2: Initiator Immobilization (SiNP-Br)

  • Disperse 0.5 g of the dried amine-functionalized nanoparticles (SiNP-NH₂) in 150 mL of anhydrous toluene in a flask. Add 6.8 mL of triethylamine (TEA).

  • Sonicate the dispersion for 1 hour to ensure homogeneity.

  • Cool the flask in an ice-water bath (0°C) under an inert atmosphere.

  • While stirring, slowly add 3.0 mL of 2-bromo-2-methylpropionyl bromide dropwise to the cold dispersion.

  • Maintain the reaction at 0°C for 2 hours, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight.

  • Quench the reaction by adding a small amount of methanol.

  • Collect the initiator-functionalized nanoparticles (SiNP-Br) by centrifugation.

  • Wash the product extensively: three times with toluene, followed by three times with methanol, to remove all unreacted reagents and the triethylammonium bromide salt byproduct.

  • Dry the final product (SiNP-Br) thoroughly under vacuum.

Phase 3: Characterization of Initiator-Functionalized Nanoparticles

Rationale: Before proceeding to polymerization, it is essential to confirm and quantify the successful immobilization of the initiator. This self-validating step ensures the reliability of the subsequent polymerization.[6]

Technique Purpose Expected Result
Thermogravimetric Analysis (TGA) To quantify the mass of organic initiator grafted onto the inorganic nanoparticle core.A distinct weight loss step at temperatures >150°C, corresponding to the decomposition of the organic initiator layer.[11][12]
Fourier-Transform IR (FTIR) To identify the functional groups of the attached initiator.Appearance of a characteristic amide C=O stretching peak (~1650 cm⁻¹) and disappearance of N-H bending peaks from the primary amine.
Elemental Analysis (EA) To confirm the presence of key elements from the initiator.Detection of Carbon, Hydrogen, Nitrogen, and critically, Bromine, confirming the presence of the alkyl halide initiator.[11][13]

Calculating Initiator Grafting Density from TGA: The grafting density (σ, chains/nm²) can be estimated using the weight loss data from TGA.[6]

  • Determine the weight loss percentage (WL%) from the TGA curve corresponding to the initiator.

  • Calculate the moles of initiator per gram of nanoparticles.

  • Divide by the specific surface area of the nanoparticles (A_spec, in nm²/g).

  • Grafting Density (σ) = [(WL% / (100 - WL%)) * N_A] / [M_initiator * A_spec]

    • Where N_A is Avogadro's number and M_initiator is the molecular weight of the immobilized initiator fragment.

Phase 4: Surface-Initiated ATRP

Rationale: This is the "grafting-from" step where polymer brushes are grown. The reaction must be conducted under strictly oxygen-free conditions, as oxygen can terminate the radical polymerization. Freeze-pump-thaw cycles are a robust method for deoxygenation.[10] The choice of monomer dictates the properties of the final polymer shell; for example, oligo(ethylene glycol) methacrylate (OEGMA) is often used to impart "stealth" properties for biomedical applications.[1]

Protocol 3: SI-ATRP of OEGMA from SiNP-Br

  • Place 100 mg of initiator-functionalized nanoparticles (SiNP-Br) into a Schlenk flask.

  • In a separate flask, prepare the polymerization solution: 5.0 g of OEGMA (monomer) and 10 mL of a suitable solvent (e.g., anisole/water mixture).

  • Add the ligand (e.g., two equivalents relative to CuBr) to the monomer solution.

  • Deoxygenate the monomer solution by performing at least three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the catalyst, Cu(I)Br (e.g., 20 mg), to the Schlenk flask containing the SiNP-Br.

  • Using a cannula or gas-tight syringe, transfer the deoxygenated monomer solution to the Schlenk flask.

  • If necessary for kinetics, a small amount of the deactivator, Cu(II)Br₂, can also be added.[10]

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir. The reaction time will determine the final molecular weight of the polymer brushes (can range from minutes to hours).

  • To stop the polymerization, cool the flask and expose the mixture to air. This oxidizes the Cu(I) catalyst, quenching the reaction.

  • Dilute the mixture with a suitable solvent (e.g., THF) to reduce viscosity.

Phase4_Workflow Start Initiator-Functionalized NPs (SiNP-Br) Setup Add SiNP-Br and Cu(I)Br to Schlenk Flask (under inert gas) Start->Setup Reagents Prepare Monomer, Solvent & Ligand Solution Deoxygenate Deoxygenate Solution (Freeze-Pump-Thaw x3) Reagents->Deoxygenate Transfer Transfer Deoxygenated Solution to Reaction Flask Deoxygenate->Transfer Setup->Transfer Polymerize React at Set Temperature (e.g., 60°C) Transfer->Polymerize Quench Stop Reaction by Exposing to Air Polymerize->Quench End Polymer-Grafted NPs (SiNP-g-POEGMA) Quench->End

Caption: General workflow for the Surface-Initiated ATRP reaction.

Phase 5: Purification and Characterization of Polymer-Grafted Nanoparticles

Rationale: After polymerization, the product is a mixture of polymer-grafted nanoparticles, unreacted monomer, and the copper catalyst. Thorough purification is essential for any biological application. Characterization confirms the successful growth of the polymer shell and defines its properties.

Purification:

  • Centrifugation: For larger nanoparticles, repeated cycles of centrifugation, removal of the supernatant, and redispersion in a fresh solvent (like THF or methanol) is effective for removing monomer and soluble catalyst.[14]

  • Dialysis: For smaller or highly stable nanoparticles, dialysis against a suitable solvent is used to remove small molecules.

  • Catalyst Removal: To remove the copper catalyst, the nanoparticle dispersion can be passed through a short column of neutral alumina.

Characterization:

Technique Purpose Expected Result
Dynamic Light Scattering (DLS) To measure the increase in hydrodynamic diameter after polymerization.A significant increase in the average particle size compared to the initial SiNP-Br, indicating the presence of the polymer shell.
Thermogravimetric Analysis (TGA) To quantify the amount of grafted polymer and calculate grafting density.A much larger weight loss percentage compared to SiNP-Br, corresponding to the mass of the polymer brushes.[6][12]
Transmission Electron Microscopy (TEM) To visualize the core-shell structure.A visible "halo" or shell of lower electron density (the polymer) surrounding the dense inorganic nanoparticle core.[9]
Size Exclusion Chromatography (SEC) To determine the molecular weight (Mₙ) and PDI of the grafted polymers.Requires cleaving the polymer from the surface (e.g., via etching of the silica core with HF). A narrow peak indicates a low PDI (< 1.3), confirming a controlled polymerization.[10]

Troubleshooting & Expert Insights

Problem Potential Cause(s) Suggested Solution(s)
Nanoparticle Aggregation Insufficient surface stabilization; high magnetic interaction (for SPIONs); polymerization is too fast.Ensure complete surface coverage with initiator; perform polymerization in a more dilute solution; use ultrasonication during the reaction.[5]
Low Initiator/Polymer Grafting Density Incomplete surface amination or initiator immobilization; steric hindrance on the nanoparticle surface.Increase reaction times for amination/initiation steps; use a larger excess of reagents; ensure anhydrous conditions.
High Polydispersity (PDI > 1.5) Presence of oxygen in the reaction; impurities in the monomer; incorrect catalyst/ligand ratio.Improve deoxygenation technique; purify monomer by passing through an inhibitor removal column; ensure correct stoichiometry of ATRP components.
No Polymerization Occurs Inactive catalyst; initiator was not successfully attached; presence of inhibitors.Use fresh, high-purity Cu(I)Br; verify initiator attachment via TGA/FTIR (Phase 3); ensure monomer is purified.

References

  • Zou, J., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]

  • Al-Haj, A., et al. (2024). Ultrasound-Mediated Atom Transfer Radical Polymerization for Polymer-Grafted Magnetic Nanoparticles with Controlled Packing Density. ACS Applied Materials & Interfaces. [Link]

  • Yuan, W., et al. (2016). Surface Immobilization of pH-Responsive Polymer Brushes on Mesoporous Silica Nanoparticles by Enzyme Mimetic Catalytic ATRP for Controlled Cargo Release. Molecules. [Link]

  • Jain, A., et al. (2015). Introduction of Polymer Nanoparticles for Drug Delivery Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Mishra, A., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Materials. [Link]

  • Le, T., et al. (2022). Exploring the Optimized Function of Polymer Coated Nanoparticles: Applications in Drug Delivery Systems. ResearchGate. [Link]

  • Zhao, B. (2019). Characterizing Polymer-Grafted Nanoparticles: From Basic Defining Parameters to Behavior in Solvents and Self-Assembled Structures. Analytical Chemistry. [Link]

  • Fleige, E., et al. (2012). Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery. Accounts of Chemical Research. [Link]

  • Horton, J. M., et al. (2012). Thermogravimetric analysis (TGA) of (a)... ResearchGate. [Link]

  • Matyjaszewski, K. ATRP from surfaces. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • Sobolewska, A., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. International Journal of Molecular Sciences. [Link]

  • Ramakrishnan, A., et al. (2017). Modulation of Surface-Initiated ATRP by Confinement: Mechanism and Applications. Macromolecules. [Link]

  • Singh, S., et al. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale. [Link]

  • Islam, M. R., et al. (2011). Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. ResearchGate. [Link]

  • Islam, M. R., et al. (2011). (PDF) Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Purification techniques to remove unreacted 2-Bromo-N,N,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-N,N,2-trimethylpropanamide

Welcome to the technical support guide for the purification of 2-Bromo-N,N,2-trimethylpropanamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this versatile chemical intermediate. As an α-haloamide, 2-Bromo-N,N,2-trimethylpropanamide is a valuable building block in organic synthesis, notably as an initiator in Atom Transfer Radical Polymerization (ATRP).[1] However, its purification requires careful consideration of its reactivity and the nature of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Bromo-N,N,2-trimethylpropanamide?

The impurity profile is highly dependent on the synthetic route, but a common method involves the reaction of 2-bromo-2-methylpropanoyl bromide with dimethylamine, often in the presence of a tertiary amine base like triethylamine to scavenge the HBr byproduct.[1][2]

Therefore, the primary impurities are typically:

  • Unreacted Starting Materials: 2-bromo-2-methylpropanoyl bromide and excess dimethylamine.

  • Hydrolysis Products: The highly reactive 2-bromo-2-methylpropanoyl bromide can readily hydrolyze upon contact with moisture to form 2-bromo-2-methylpropanoic acid.[3][4]

  • Acid Scavenger: Residual triethylamine or other amine bases.

  • Salts: Triethylammonium bromide (Et₃NHBr) or dimethylammonium bromide, which usually precipitate and can be removed by filtration.

Q2: What is the most critical first step in the purification process?

An aqueous workup (liquid-liquid extraction) is the essential first step. This procedure is designed to remove the bulk of ionic (acidic and basic) impurities. A properly executed aqueous wash sequence simplifies subsequent purification steps immensely and prevents complications like the degradation of the product on a silica gel column.

Q3: My product seems to be degrading during purification. What could be the cause?

The α-bromo position in 2-Bromo-N,N,2-trimethylpropanamide is susceptible to nucleophilic substitution.[5][6][7] Degradation can occur under several conditions:

  • Prolonged exposure to strong bases: This can lead to elimination or substitution reactions. Use mild bases like sodium bicarbonate for washing and avoid strong, non-volatile bases.

  • Reactive nucleophiles in the mixture: Residual amines or water (especially at elevated temperatures) can displace the bromide.

  • Harsh chromatographic conditions: Highly active or acidic silica gel can catalyze degradation. This is a known issue with amides, which can exhibit strong binding.[8]

Q4: How do I choose the best final purification technique: crystallization, chromatography, or distillation?

The choice depends on the physical state of your product and the nature of the remaining impurities after the initial workup.

  • Recrystallization: This is the method of choice if your crude product is a solid.[8] It is highly effective for removing small amounts of structurally similar, non-volatile impurities and can yield material of very high purity.

  • Vacuum Distillation: This is a viable option for liquid products if the main impurities are non-volatile (e.g., salts, baseline material). The reported boiling point of 98-100°C at 12 mmHg suggests it has sufficient thermal stability for this method.[9]

  • Flash Column Chromatography: This technique should be used when distillation and crystallization are not feasible, for example, when separating the product from other neutral, organic impurities with similar boiling points.

Q5: How can I effectively monitor the purity of my product during the purification process?

Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that gives good separation between your product and impurities (e.g., 20-30% ethyl acetate in hexanes). Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with potassium permanganate, which reacts with many organic compounds. For a definitive purity assessment after the final step, ¹H NMR spectroscopy is essential.

Purification Workflow & Method Selection

The following diagram illustrates the general workflow for purifying 2-Bromo-N,N,2-trimethylpropanamide, from the crude reaction mixture to the final, pure compound.

cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Final Purification A Crude Reaction Mixture B Filter to Remove Precipitated Salts A->B C Aqueous Workup (Extraction) B->C D Analyze by TLC / ¹H NMR C->D E Is Purity >95%? D->E F Is Product a Solid? E->F No J Pure Product E->J Yes G Recrystallization F->G Yes H Column Chromatography F->H No G->J I Vacuum Distillation H->I Or H->J I->J

Caption: General purification workflow for 2-Bromo-N,N,2-trimethylpropanamide.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Aqueous Workup 1. High concentration of reactants/products acting as surfactants.2. Insufficient ionic strength of the aqueous phase.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[10]2. If the emulsion persists, filter the entire mixture through a pad of Celite.3. Allow the mixture to stand undisturbed for a longer period.
Low Yield After Column Chromatography 1. The polar amide group is irreversibly adsorbing to the acidic silica gel.[8]2. The compound is degrading on the column.1. Deactivate the silica gel by preparing the slurry with the mobile phase containing 0.5-1% triethylamine.2. Use a less polar solvent system if possible to speed up elution.3. Consider an alternative purification method like distillation or crystallization.
¹H NMR Spectrum Shows an Acidic Impurity Incomplete removal of 2-bromo-2-methylpropanoic acid.Repeat the aqueous wash with a saturated sodium bicarbonate (NaHCO₃) solution. Ensure vigorous shaking for several minutes to allow for complete acid-base reaction.
Product is an Oil but is Expected to be a Solid 1. Presence of residual solvent.2. Impurities are depressing the melting point.1. Dry the product under high vacuum for several hours.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.3. Triturate the oil with a cold, non-polar solvent like hexanes or pentane to wash away impurities and potentially solidify the product.
Product is Unstable in Storage The α-bromo amide is susceptible to slow hydrolysis or reaction with trace nucleophiles.Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is recommended for similar compounds).

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove acidic and basic impurities from the crude product dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Initial Dilution: Dilute the crude reaction mixture with an equal volume of the chosen organic solvent (e.g., 50 mL of DCM). If the reaction was run neat, dissolve the entire mixture in the solvent. Transfer to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous (bottom, if using DCM) layer. This step removes basic impurities like triethylamine.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Vent carefully and frequently, as CO₂ gas will be evolved if acidic impurities are present. Shake for 2-3 minutes. Allow layers to separate and drain the aqueous layer. This removes acidic impurities like 2-bromo-2-methylpropanoic acid.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). Shake for 1 minute. This removes the bulk of the dissolved water from the organic layer.[1]

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Purification by Recrystallization

This is the preferred method for obtaining high-purity solid material.

  • Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for amides include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve it.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (hexanes) to remove any soluble impurities clinging to the surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

Use this method when other techniques are unsuitable.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column (dry loading). This prevents band broadening.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., gradient from 5% to 30% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method Comparison Summary

Technique Best For Removing... Pros Cons Typical Purity
Aqueous Workup Acidic, basic, and water-soluble impurities.Fast, high capacity, inexpensive.Can cause emulsions; risk of hydrolysis.>90%
Recrystallization Small amounts of structurally similar impurities.Yields very high purity; scalable.Requires product to be a solid; yield loss in mother liquor.>99%
Column Chromatography Neutral organic impurities with different polarity.High separation power for complex mixtures.Can be slow; potential for product loss/degradation on silica.[8]>98%
Vacuum Distillation Non-volatile or high-boiling impurities.Good for thermally stable liquids; relatively fast.Requires thermal stability; ineffective for close-boiling impurities.>95%

References

  • Fiveable. (2025, September 15).
  • Symax Laboratories Private Limited. Liquid 2-Bromo-N,N,2-trimethylpropanamide (13887-50-8), Lab Grade, 99%. IndiaMART.
  • Perghem, F. et al. (2012).
  • Chemistry LibreTexts. (2024, March 17). 22.
  • Sigma-Aldrich. 2-Bromo-N,2-dimethylpropanamide.
  • BenchChem. (2025).
  • Moreno-Fuquen, R. et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. PMC.
  • ChemicalBook. 2-bromo-N,2-dimethyl-propanamide synthesis.
  • Oakwood Chemical. 2-Bromo-N,N,2-trimethylpropanamide.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
  • Guidechem. 2-Bromoisobutyryl Bromide 20769-85-1 wiki.
  • Haz-Map. 2-Bromo-2-methylpropionyl bromide.

Sources

Solving slow initiation rates with 2-Bromo-N,N,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Slow Initiation in Acrylamide ATRP with 2-Bromo-N,N,2-trimethylpropanamide

Diagnostic Center: Is Slow Initiation Your Bottleneck?

Status: Active Ticket ID: ATRP-INIT-004 Severity: High (Affects Molecular Weight Control & Dispersity)

As a researcher, you choose Atom Transfer Radical Polymerization (ATRP) for control. However, when polymerizing acrylamides (like NIPAM) or methacrylamides using standard initiators (e.g., Ethyl


-bromoisobutyrate, EBiB), you may encounter "slow initiation." This occurs when the rate of initiation (

) is slower than the rate of propagation (

).

Symptoms of Slow Initiation:

  • High Dispersity (

    
    ):  Especially at low conversions.
    
  • Non-Linear Kinetics: The semilogarithmic plot (

    
     vs. time) is not linear initially (induction period).
    
  • Molecular Weight Deviation: Experimental

    
     is significantly higher than theoretical 
    
    
    
    (
    
    
    ).
  • Low Initiator Efficiency (

    
    ):  Not all initiator chains start growing simultaneously.
    
Diagnostic Workflow

Use the following decision tree to confirm if 2-Bromo-N,N,2-trimethylpropanamide (BTP) is the correct solution for your system.

DiagnosticTree Start Start: Analyze GPC/NMR Data CheckD Is Dispersity (Đ) > 1.3? Start->CheckD CheckMn Is Exp. Mn >> Theo. Mn? CheckD->CheckMn Yes ResultStandard Issue: Impurities/O2. Action: Deoxygenate better. CheckD->ResultStandard No (Đ < 1.15) CheckMonomer Monomer Type? CheckMn->CheckMonomer Yes (Low Efficiency) ResultOther Issue: High Termination. Action: Adjust Catalyst Ratio. CheckMn->ResultOther No (Mn Matches) ResultSlowInit DIAGNOSIS: Slow Initiation. Action: Switch to BTP. CheckMonomer->ResultSlowInit Acrylamide/Methacrylamide CheckMonomer->ResultOther Styrene/Acrylate

Figure 1: Diagnostic logic flow to identify slow initiation phenomena in ATRP systems.

The Solution: Structural Mimicry with BTP

The Core Principle: In ATRP, the initiator structure should structurally mimic the dormant polymer chain end.

When polymerizing N-isopropylacrylamide (NIPAM) using an ester-based initiator (like EBiB), the carbon-halogen bond strength of the initiator differs significantly from the carbon-halogen bond at the end of the growing poly(NIPAM) chain. This mismatch causes


.

Why BTP Works: 2-Bromo-N,N,2-trimethylpropanamide (BTP) contains an amide group adjacent to the radical center. This provides:

  • Electronic Similarity: The amide group stabilizes the radical similarly to the monomer's amide group.

  • Bond Lability: The C-Br bond activation rate (

    
    ) matches the propagation rate, ensuring all chains start growing simultaneously.
    
Technical Comparison: EBiB vs. BTP for PNIPAM Synthesis
FeatureEthyl

-bromoisobutyrate (EBiB)
2-Bromo-N,N,2-trimethylpropanamide (BTP)
Functional Group EsterAmide
Initiation Rate (

)
Slow relative to NIPAM propagationFast / Comparable to propagation
Resulting Dispersity (

)
Typically 1.2 – 1.5Typically 1.05 – 1.15
Initiator Efficiency (

)
Low (~0.5 - 0.7)High (>0.9)
Chain End Fidelity Moderate (Loss of Br possible)High (Stable amide chain end)
Experimental Protocols
A. Synthesis of BTP (If not commercially available)

CAS: 7462-74-0

Reaction Logic: Nucleophilic acyl substitution of an acid bromide with a secondary amine.

Reagents:

  • 2-Bromoisobutyryl bromide (1.0 eq)

  • Dimethylamine (2.0 eq or excess, typically used as 40% aq. solution or gas)

  • Dichloromethane (DCM) or Diethyl ether (Solvent)

  • Triethylamine (TEA) (If using stoichiometric amine to scavenge HBr)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with

    
    . Add DCM and TEA (1.1 eq). Cool to 0°C.
    
  • Addition: Add Dimethylamine (1.1 eq).

  • Reaction: Dropwise add 2-Bromoisobutyryl bromide (1.0 eq) over 30 mins. The reaction is exothermic; maintain 0°C.

  • Workup: Stir at Room Temp (RT) for 3 hours. Filter off the amine salts.

  • Purification: Wash filtrate with dilute HCl (remove unreacted amine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
  • Isolation: Recrystallize from Hexane/Ethyl Acetate if solid, or vacuum distill if liquid (MP is ~148°C, often solid).

B. Optimized Protocol: ATRP of NIPAM using BTP

Target: DP = 100, Conversion ~80%.

Reagents:

  • Monomer: NIPAM (Recrystallized from hexane)

  • Initiator: BTP

  • Catalyst: CuCl (Purified/Acid washed)

  • Ligand: Me6TREN (High activity) or PMDETA

  • Solvent: DMF/Water (50/50 v/v) or Methanol

Stoichiometry: [Monomer]:[Initiator]:[CuCl]:[Ligand] = 100 : 1 : 1 : 1

Workflow:

ProtocolFlow Step1 1. Dissolve NIPAM + BTP in Solvent Step2 2. Degas (Freeze-Pump-Thaw x3 cycles) Step1->Step2 Step3 3. Add Catalyst (CuCl + Ligand) under N2 flow Step2->Step3 Step4 4. Polymerize @ 25-40°C Step3->Step4 Step5 5. Terminate (Expose to Air + Dilute) Step4->Step5

Figure 2: Oxygen-free workflow for BTP-initiated polymerization.

Troubleshooting & FAQs

Q1: I switched to BTP, but my dispersity is still high (


). Why? 
A:  If initiation is fast (solved by BTP) but 

remains high, the issue is likely deactivation .
  • Cause: The Cu(II) deactivator concentration is too low.

  • Fix: Add a small amount of Cu(II)Br2 (approx. 5-10% of Cu(I)) to the initial mix. This is the "persistent radical effect" in action.

Q2: Can I use BTP for methacrylates (MMA)? A: Yes, but it is less critical. EBiB works well for MMA because the ester structures match. However, BTP is compatible and may provide slightly different end-group fidelity. It is mandatory for acrylamides, but optional for methacrylates.

Q3: My BTP initiator appears yellow. Is it degraded? A: Pure BTP should be a white/off-white solid or colorless liquid (depending on purity/temp). Yellowing often indicates trace amine impurities or oxidation.

  • Fix: Recrystallize from hexane before use. Impure initiator leads to unpredictable stoichiometry.

Q4: How do I remove the BTP end-group after polymerization? A: The bromine chain end is valuable for block copolymerization. If you need to remove it:

  • Method: React the polymer with Tributyltin hydride (

    
    ) or perform a nucleophilic substitution with an azide (
    
    
    
    ) for Click chemistry.
References
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4831.

  • Rademacher, J. T., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(2), 284–293. (Demonstrates the necessity of amide-based initiators).

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146.

Reducing side reactions during amidation of alpha-bromoisobutyryl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of amidation reactions using α-bromoisobutyryl bromide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges associated with this sterically hindered and reactive acyl halide. Here, we delve into the mechanistic nuances, provide field-tested protocols, and offer solutions to common side reactions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using α-bromoisobutyryl bromide for amidation?

A1: The amidation of α-bromoisobutyryl bromide is often complicated by three main factors:

  • Steric Hindrance: The two methyl groups adjacent to the carbonyl group create significant steric bulk, which can hinder the approach of the amine nucleophile.[1] This is particularly problematic with sterically demanding primary or secondary amines.

  • High Reactivity of the Acyl Bromide: As an acyl halide, α-bromoisobutyryl bromide is highly reactive and susceptible to hydrolysis.[] Rigorous anhydrous conditions are crucial to prevent the formation of α-bromoisobutyric acid.

  • Presence of a Reactive α-Bromine: The bromine atom at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic attack by the amine, leading to undesired side products.[3][4]

Q2: What are the most common side reactions observed during the amidation of α-bromoisobutyryl bromide?

A2: The primary side reactions include:

  • Substitution of the α-bromine: The amine can act as a nucleophile and displace the α-bromine, leading to the formation of an α-amino amide. This is a common pathway for α-haloamides.[3]

  • Elimination to form Dimethylketene: In the presence of a base, α-bromoisobutyryl bromide can undergo elimination of hydrogen bromide to form highly reactive dimethylketene.[5] This ketene will then react with the amine to form the desired amide, but this alternative pathway can sometimes lead to purification challenges and other byproducts.

  • O-acylation: When using substrates with multiple nucleophilic sites, such as amino alcohols or aminophenols, acylation can occur at the more sterically accessible oxygen atom instead of the nitrogen, leading to the formation of an ester instead of the desired amide.

Q3: How do I choose the appropriate base for this reaction?

A3: The choice of base is critical to minimize side reactions.

  • For standard primary and secondary amines: A non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred.[] These bases are effective at scavenging the HBr byproduct without competing with the amine nucleophile.

  • To suppress elimination: Using a milder inorganic base like sodium bicarbonate or potassium carbonate in a biphasic system (Schotten-Baumann conditions) can be effective.[]

  • When dealing with sterically hindered amines: A stronger, non-nucleophilic base might be necessary to facilitate the reaction, but careful temperature control is essential to prevent elimination.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired amide with a primary or secondary amine.

Potential Cause Troubleshooting Step Scientific Rationale
Steric Hindrance 1. Increase reaction temperature cautiously. 2. Use a less sterically hindered base (e.g., pyridine). 3. Increase reaction time.Increasing thermal energy can help overcome the activation barrier imposed by steric hindrance. A less bulky base may have better access to deprotonate the amine-acyl bromide adduct.
Hydrolysis of α-bromoisobutyryl bromide 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents.α-Bromoisobutyryl bromide readily reacts with water to form the corresponding carboxylic acid, which will not participate in the amidation reaction.[]
Incomplete Reaction 1. Monitor the reaction progress using TLC or LC-MS. 2. Add a slight excess (1.1-1.2 equivalents) of the acyl bromide.Ensuring the reaction has gone to completion before workup is crucial. A slight excess of the more reactive component can help drive the reaction forward.

Problem 2: Formation of a significant amount of a byproduct with a similar polarity to the desired amide.

Potential Cause Troubleshooting Step Scientific Rationale
α-Bromine Substitution 1. Lower the reaction temperature (e.g., perform the addition of the acyl bromide at 0 °C or below). 2. Use a non-nucleophilic, sterically hindered base.Lower temperatures decrease the rate of the competing SN2 reaction at the α-carbon. A hindered base is less likely to act as a nucleophile itself.
Elimination to Dimethylketene 1. Use a weaker base (e.g., NaHCO₃). 2. Perform the reaction at a lower temperature. 3. Add the base slowly to the reaction mixture.Strong bases and higher temperatures favor elimination reactions.[5] Slow addition of the base keeps its concentration low at any given time, disfavoring the bimolecular elimination pathway.

Problem 3: The major product is the O-acylated compound instead of the N-acylated amide when using an amino alcohol/phenol.

Potential Cause Troubleshooting Step Scientific Rationale
Steric Hindrance at the Nitrogen Atom 1. Protect the hydroxyl/phenolic group before amidation. 2. Use a catalyst that promotes N-acylation.The oxygen nucleophile may be more sterically accessible than the nitrogen. Protecting the more reactive/accessible nucleophile will direct the acylation to the desired site.

Reaction Pathways and Side Reactions

The following diagram illustrates the desired amidation pathway and the two major competing side reactions.

amidation_pathways start α-Bromoisobutyryl Bromide + Amine (R-NH₂) amide Desired Amide (N-acylation) start->amide Amidation (Desired Pathway) substitution α-Amino Amide (SN2 on α-carbon) start->substitution α-Substitution (Side Reaction 1) elimination Dimethylketene start->elimination Elimination (Side Reaction 2) ketene_adduct Amide (from ketene) elimination->ketene_adduct + Amine condition1 Low Temperature Mild Base condition2 High Temperature Strong Base condition3 Nucleophilic Amine

Caption: Reaction pathways in the amidation of α-bromoisobutyryl bromide.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of α-Bromoisobutyryl Bromide with a Primary Amine

This protocol is a starting point and may require optimization for specific amines.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Bromide: Add a solution of α-bromoisobutyryl bromide (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Schotten-Baumann Conditions for Amidation

This method is particularly useful for minimizing elimination side reactions.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) in an organic solvent such as DCM or diethyl ether. In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

  • Reaction: Vigorously stir the amine solution while adding the α-bromoisobutyryl bromide (1.1 eq.) and the sodium hydroxide solution simultaneously but from separate dropping funnels. Maintain the pH of the aqueous layer between 8 and 10 and the temperature at 0-10 °C.

  • Monitoring and Work-up: After the addition is complete, continue stirring for an additional hour. Monitor the reaction by TLC. Once complete, separate the organic layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.

experimental_workflow prep 1. Prepare Amine Solution (Amine + Base in Anhydrous Solvent) cool 2. Cool to 0°C prep->cool add 3. Add α-Bromoisobutyryl Bromide (Dropwise) cool->add react 4. React at Room Temperature (Monitor Progress) add->react workup 5. Aqueous Work-up (Wash and Extract) react->workup purify 6. Purify Product (Chromatography/Recrystallization) workup->purify product Pure Amide purify->product

Caption: General experimental workflow for amidation.

References

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

  • Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide (ref. –...). ResearchGate. [Link]

  • 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. NIH. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Bordetella. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Preparation of Amines. Chemistry Steps. [Link]

  • 2-Bromo-2-methyl-N-p-tolylpropanamide. PMC. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine. PMC. [Link]

  • Proposed base-catalyzed amidation. ResearchGate. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • What is the mechanism of bromination of an amide group? Quora. [Link]

  • dimethylketene. Organic Syntheses Procedure. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • 2-Bromoisobutyric acid. NIST WebBook. [Link]

  • Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature. [Link]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Identification of the Side Products That Diminish the Yields of the Monoamidated Product in Metal-Catalyzed C-H Amidation of 2-Phenylpyridine with Arylisocyanates. PubMed. [Link]

  • (PDF) Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. ResearchGate. [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones. RSC Publishing. [Link]

  • Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. MIT. [Link]

  • B(OCH2CF3)3-mediated amidation reactions. UCL Discovery. [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction. PMC. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Molecular Weight Control via 2-Bromo-N,N,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Bromo-N,N,2-trimethylpropanamide (often abbreviated as BTiPA or similar variants in internal logs) is a specialized tertiary bromide initiator used primarily in Atom Transfer Radical Polymerization (ATRP).

Unlike generic alkyl halides, this compound features an amide linkage adjacent to the radical stabilizing group. This structural nuance is critical: it mimics the chain end of poly(acrylamides) like PNIPAM or PDMA, theoretically providing fast initiation. However, the amide group introduces Lewis basicity that can interfere with copper catalyst complexes, leading to the most common user complaint: uncontrolled molecular weight distributions (High Đ).

Technical Specifications
ParameterDetail
Functionality Tertiary Bromide (

-Br)
Reactivity High (

is high due to stabilization by gem-dimethyl and amide)
Primary Application Synthesis of PNIPAM, PDMA, and methacrylates
Key Risk Amide-Copper complexation retarding deactivation

Troubleshooting Guide: Controlling Dispersity (Đ)

This section addresses the root causes of broad molecular weight distributions (


) when using this specific initiator.
Issue 1: High Dispersity ( ) in Acrylamide Polymerization

Symptom: GPC traces show a broad peak or low-molecular-weight tailing. Root Cause: Slow Deactivation due to Catalyst Interference. The amide group on the initiator (and subsequent polymer chain end) can coordinate with the Cu(I) species, displacing the designed ligand. This destabilizes the deactivator complex (Cu(II)-X), slowing down the return to the dormant state (


 decreases).
Corrective Protocol: 
  • Increase Deactivator Concentration: Manually add 10–20 mol% of Cu(II)Br₂ (relative to Cu(I)) at the start of the reaction. This forces the equilibrium toward the dormant species.

  • Switch Ligands: Move to a stronger binding ligand like Me₆TREN or TPMA . These ligands bind Copper more tightly than the amide group can, preventing the "hijacking" of the catalyst.

Issue 2: Experimental Higher than Theoretical

Symptom: The polymer chains are longer than calculated based on stoichiometry (


).
Root Cause: Low Initiation Efficiency (

). While tertiary bromides initiate fast, 2-Bromo-N,N,2-trimethylpropanamide is prone to hydrolysis or elimination (losing HBr) if the reaction medium is basic or contains water without proper buffering. If 30% of your initiator degrades before propagation, your effective

drops, and the remaining chains grow longer to consume the monomer. Corrective Protocol:
  • Purify the Initiator: If the initiator has turned yellow/brown, it has likely eliminated HBr. Recrystallize or distill under vacuum before use.

  • Check Basicity: Ensure your ligand (often an amine) is not in large excess. Amine ligands can catalyze the elimination of HBr from tertiary bromides.

Issue 3: Bimodal Distribution

Symptom: GPC shows a small peak at double the molecular weight (


).
Root Cause: Radical-Radical Coupling (Termination).
Because this initiator is a tertiary bromide, it generates radicals very rapidly upon heating. If the catalyst concentration is too high, the initial burst of radicals leads to immediate termination before the "persistent radical effect" stabilizes the system.
Corrective Protocol: 
  • Lower Temperature: Reduce initiation temperature by 10–15°C for the first hour.

  • Halogen Exchange: If polymerizing acrylates (which have secondary bromide chain ends), use CuCl instead of CuBr. The Carbon-Cl bond is stronger, slowing down propagation relative to initiation, which narrows the distribution.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the ATRP equilibrium specific to this amide-based initiator, highlighting where the "Amide Effect" disrupts control.

ATRP_Mechanism Initiator Dormant Initiator (R-CON-C(Me)2-Br) ActiveRadical Active Radical (R-CON-C(Me)2*) Initiator->ActiveRadical Activation (k_act) Fast for 3° Br AmideComplex INTERFERENCE: Amide-Cu Complex (Inactive Catalyst) Initiator->AmideComplex Ligand Displacement ActiveRadical->Initiator Deactivation (k_deact) Polymer Propagating Polymer ActiveRadical->Polymer + Monomer (kp) Monomer Monomer (NIPAM/DMA) Monomer->Polymer CuI Activator (Cu(I)/L) CuII Deactivator (Cu(II)-Br/L) CuI->CuII Oxidation CuI->AmideComplex Trapped by Amide CuII->CuI Reduction

Caption: The ATRP equilibrium showing how the amide functionality can trap the Cu(I) activator, reducing control over the polymerization.

Validated Experimental Protocol: PNIPAM Synthesis

This protocol is optimized to minimize the "Amide Effect" using a mixed solvent system and Halogen Exchange.

Objective: Target


 g/mol , 

.
Materials Checklist
  • Initiator: 2-Bromo-N,N,2-trimethylpropanamide (1 eq)

  • Monomer: N-Isopropylacrylamide (NIPAM) (177 eq)

  • Catalyst: CuCl (1 eq) — Note: Using Chloride for better control

  • Ligand: Me₆TREN (1 eq)

  • Solvent: DMF/Water (50:50 v/v)

Step-by-Step Workflow
  • Stoichiometry Setup: Calculate reagents based on the ratio: [Monomer]:[Initiator]:[CuCl]:[Me6TREN] = 100:1:1:1. Why? A 1:1 catalyst ratio is robust for this initiator. We use CuCl (chloride) to slow down the propagation rate of the bromide-initiated chain, narrowing the distribution (Halogen Exchange technique).

  • Dissolution & Degassing (Critical): Dissolve NIPAM and the Initiator in the DMF/Water mixture. Action: Perform three freeze-pump-thaw cycles . Oxygen is the enemy; it oxidizes Cu(I) to Cu(II) irreversibly, killing the reaction before it starts.

  • Catalyst Addition: Under a blanket of Nitrogen/Argon, add the CuCl and Me₆TREN. Observation: The solution should turn light green/blue (depending on concentration). If it turns dark green immediately, you have too much oxygen.

  • Polymerization: Seal the vessel and stir at room temperature (25°C) . Why Room Temp? PNIPAM propagates fast. Heating this tertiary initiator to 60°C+ often results in a "runaway" exotherm and broad PDI.

  • Termination: Expose to air and add THF. Pass through a neutral alumina column to remove the copper catalyst (blue band stays on column).

Frequently Asked Questions (FAQs)

Q: Can I use this initiator for Methacrylates (MMA)? A: Yes, it is excellent for MMA. Since PMMA forms a tertiary radical similar to the initiator, the initiation and propagation rates are well-matched (


). You typically do not need halogen exchange (CuCl) for MMA; CuBr is sufficient.

Q: My initiator has turned slightly pink. Is it safe to use? A: No. The pink/brown color indicates the liberation of Bromine or HBr. This changes the molecular weight of your starting material and introduces acid that can protonate your ligand. Recrystallize from hexane/ethyl acetate before use.

Q: Why do I see a low molecular weight tail in GPC? A: This is often due to "dead" chains formed early in the reaction. If your initiation is too fast compared to mixing, some chains grow and terminate before others start. Ensure the solution is perfectly homogenous before adding the catalyst.

References

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Teodorescu, M., & Matyjaszewski, K. (1999).[2] Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4831. (Key reference for the amide-copper interference mechanism).

  • Rademacher, J. T., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(2), 284–293. (Discusses the specific challenges of amide-based initiators and ligands).

  • Sigma-Aldrich Technical Guide. Controlled Radical Polymerization Guide.

Sources

Validation & Comparative

A Comparative Analysis of Initiation Efficiency: 2-Bromo-N,N,2-trimethylpropanamide vs. Ethyl α-Bromoisobutyrate in ATRP

Author: BenchChem Technical Support Team. Date: February 2026

For the bench and beyond: A Senior Application Scientist's guide to selecting the optimal initiator for your controlled radical polymerization.

In the realm of Atom Transfer Radical Polymerization (ATRP), the choice of initiator is a critical parameter that dictates the success and control of the polymerization process. An ideal initiator should exhibit high initiation efficiency, ensuring that all polymer chains begin to grow simultaneously, leading to a narrow molecular weight distribution and predictable molecular weights. This guide provides an in-depth comparison of two commonly employed initiators: 2-Bromo-N,N,2-trimethylpropanamide, an amide-based initiator, and Ethyl α-bromoisobutyrate (EBiB), a widely used ester-based counterpart. Through a synthesis of experimental data and mechanistic insights, we will elucidate the key differences in their initiation efficiency and provide practical guidance for researchers in the fields of polymer chemistry and drug delivery.

The Initiator's Crucial Role in Controlled Polymerization

ATRP is a powerful technique for the synthesis of well-defined polymers with controlled architectures.[1] The process relies on a reversible activation/deactivation equilibrium between dormant species (alkyl halides) and active radicals, mediated by a transition metal complex, typically copper-based. The initiator is the starting point of the polymer chain, and its primary role is to generate the initial radical species upon activation by the catalyst. For a polymerization to be well-controlled, the rate of initiation must be comparable to or faster than the rate of propagation.[2] Slow initiation leads to a broader molecular weight distribution (higher polydispersity index, PDI) and a discrepancy between the theoretical and experimentally determined molecular weights.

Comparative Analysis of Initiation Efficiency

The efficiency of an initiator in ATRP is intrinsically linked to its activation rate constant (k_act), which quantifies how readily the carbon-halogen bond is homolytically cleaved to form a radical. A higher k_act generally translates to a more efficient initiation process. Below, we present a comparison of the activation rate constants for an amide-based initiator, N,N-diethyl-α-bromoisobutyramide (a close structural analog to 2-Bromo-N,N,2-trimethylpropanamide), and the ester-based initiator, ethyl α-bromoisobutyrate.

InitiatorStructureActivating GroupRelative k_act[3][4]
N,N-diethyl-α-bromoisobutyramideAmide~1
Ethyl α-bromoisobutyrate (EBiB)Ester~8
Reference Initiators
Alkyl bromide with -Ph substituentPhenyl~4
Alkyl bromide with -CN substituentCyano~600

Table 1: Comparison of relative activation rate constants for amide and ester-based ATRP initiators. The data is normalized relative to the amide-based initiator.[3][4]

The experimental data clearly indicates that ethyl α-bromoisobutyrate possesses a significantly higher activation rate constant, approximately eight times greater than that of the analogous amide-based initiator.[3][4] This suggests that EBiB is a more efficient initiator for ATRP under similar reaction conditions.

Mechanistic Insights into the Observed Differences

The disparity in initiation efficiency between these two classes of initiators can be attributed to a combination of electronic and steric factors, as well as potential interactions with the catalyst.

1. Carbon-Halogen Bond Dissociation Energy: The primary factor governing the activation rate is the bond dissociation energy (BDE) of the C-Br bond. The amide group, due to its electronic properties, leads to a higher BDE of the adjacent C-Br bond compared to the ester group.[5] A higher BDE requires more energy to cleave the bond, resulting in a slower rate of radical generation and, consequently, lower initiation efficiency.[5]

2. Catalyst Interaction: It has been proposed that the amide functionality can chelate with the copper catalyst.[5] This interaction can potentially alter the catalyst's activity and availability to activate the initiator, leading to a reduction in the overall rate of initiation.

3. Steric Hindrance: While both initiators are tertiary bromides, subtle differences in the steric bulk of the amide versus the ester group could influence the approach of the bulky copper-ligand complex, thereby affecting the rate of activation.

G cluster_initiator Initiator Properties cluster_factors Influencing Factors cluster_outcome Initiation Efficiency I_Amide 2-Bromo-N,N,2-trimethylpropanamide (Amide-based) BDE C-Br Bond Dissociation Energy I_Amide->BDE Higher Catalyst_Interaction Catalyst Interaction I_Amide->Catalyst_Interaction Potential Chelation Efficiency_Low Lower Initiation Efficiency I_Amide->Efficiency_Low I_Ester Ethyl α-bromoisobutyrate (Ester-based) I_Ester->BDE Lower Efficiency_High Higher Initiation Efficiency I_Ester->Efficiency_High BDE->Efficiency_Low Higher BDE leads to BDE->Efficiency_High Lower BDE leads to Catalyst_Interaction->Efficiency_Low Sterics Steric Hindrance

Figure 1: A diagram illustrating the key factors influencing the initiation efficiency of amide vs. ester-based ATRP initiators.

Experimental Protocol for Determining Initiator Efficiency

To empirically determine and compare the initiation efficiency of 2-Bromo-N,N,2-trimethylpropanamide and ethyl α-bromoisobutyrate, the following experimental workflow can be employed. This protocol is based on the "kinetic isolation" method, where the generated radicals are trapped to prevent propagation, allowing for the direct measurement of the initiator consumption rate.

Materials:

  • Monomer (e.g., methyl methacrylate, MMA)

  • Initiator (2-Bromo-N,N,2-trimethylpropanamide or Ethyl α-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Radical trap (e.g., 2,2,6,6-Tetramethylpiperidine-1-oxyl, TEMPO)

  • Anhydrous solvent (e.g., Anisole)

  • Internal standard for chromatography (e.g., Dodecane)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the monomer, internal standard, and solvent in a Schlenk flask.

    • Prepare a separate stock solution of the ligand and solvent.

  • Reaction Setup:

    • To a separate Schlenk flask, add CuBr and the radical trap (TEMPO).

    • Seal the flask, and deoxygenate by performing at least three vacuum/argon cycles.

  • Initiation of the Experiment:

    • Using a deoxygenated syringe, add the ligand stock solution to the flask containing CuBr and TEMPO. Stir until the catalyst complex forms (indicated by a color change).

    • Add the deoxygenated monomer/internal standard solution to the reaction flask.

    • Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60 °C).

  • Sampling and Analysis:

    • At timed intervals, withdraw aliquots from the reaction mixture using a deoxygenated syringe.

    • Immediately quench the reaction in the aliquot by exposing it to air and diluting with a suitable solvent (e.g., THF).

    • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining initiator relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the initiator concentration (ln[I]) versus time.

    • The negative of the slope of this line will give the apparent first-order rate constant (k_app).

    • The activation rate constant (k_act) can be calculated using the equation: k_act = k_app / [Cu(I)].

Figure 2: Experimental workflow for determining the activation rate constant of an ATRP initiator.

Conclusion and Recommendations

The evidence strongly suggests that ethyl α-bromoisobutyrate is a more efficient initiator for ATRP compared to 2-Bromo-N,N,2-trimethylpropanamide. Its lower C-Br bond dissociation energy leads to a faster activation rate, which is crucial for achieving a well-controlled polymerization with a narrow molecular weight distribution.

For most standard ATRP applications where high initiation efficiency and good control are paramount, ethyl α-bromoisobutyrate is the recommended choice.

However, the use of 2-Bromo-N,N,2-trimethylpropanamide may be warranted in specific scenarios. For instance, the resulting amide end-group could be desirable for certain biomedical applications due to its increased hydrolytic stability compared to an ester linkage.[6] In such cases, it is important to be aware of the potentially lower initiation efficiency and to optimize the reaction conditions accordingly, for example, by using a more active catalyst system or a polar solvent to mitigate the challenges associated with amide-based initiators.[5]

Ultimately, the selection of an initiator should be guided by the specific requirements of the target polymer and a thorough understanding of the kinetic and mechanistic nuances of the chosen ATRP system.

References

  • Tang, W., Tsarevsky, N. V., & Matyjaszewski, K. (2006). Effects of initiator structure on activation rate constants in ATRP. Macromolecules, 39(26), 9205-9212. [Link]

  • Matyjaszewski, K. (2012). Atom transfer radical polymerization (ATRP): current status and future perspectives. Macromolecules, 45(10), 4015-4039. [Link]

  • Tang, W., & Matyjaszewski, K. (2007). Effects of initiator and catalyst on atom transfer radical polymerization of (meth)acrylates. Macromolecules, 40(6), 1858-1863. [Link]

  • Simons, M. (2014). The Synthesis and Characterisation of Novel Amide Initiators for the ATRP of OEGMA. University of Warwick. [Link]

  • Simmons, T. L., & Wooley, K. L. (2009). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(16), 4248-4257. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Understanding the Mechanistic Parameters. Carnegie Mellon University. [Link]

  • Anastasaki, A., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 12(39), 5583-5588. [Link]

  • Haddleton, D. M., et al. (2001). Phenols in atom transfer radical polymerization: radical scavengers and accelerators. Chemical Communications, (18), 1734-1735. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990. [Link]

  • Lalevée, J., et al. (2011). A novel initiator for atom transfer radical polymerization. Macromolecular rapid communications, 32(14), 1117-1121. [Link]

  • Matyjaszewski Polymer Group. (n.d.). ATRP Initiators. Carnegie Mellon University. [Link]

  • Qiu, J., Charleux, B., & Matyjaszewski, K. (2001). Controlled/living radical polymerization in aqueous media: from homogeneous to heterogeneous systems. Progress in polymer science, 26(10), 2083-2134. [Link]

  • Fantin, M., et al. (2016). Effects of solvent and monomer on the kinetics of radical generation in atom transfer radical polymerization. Macromolecules, 49(20), 7725-7735. [Link]

  • Pintauer, T., & Matyjaszewski, K. (2008). Atom transfer radical polymerization: a versatile and robust tool for the synthesis of well-defined polymers. Coordination Chemistry Reviews, 252(10-11), 1255-1267. [Link]

  • Matyjaszewski, K. (Ed.). (2002). Advances in controlled/living radical polymerization (Vol. 854). American Chemical Society. [Link]

  • Matyjaszewski, K., & Spanswick, J. (2005). Controlled/living radical polymerization. Materials today, 8(3), 26-33. [Link]

  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Polymers with complex architecture by living polymerization. Chemical reviews, 101(12), 3747-3792. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-catalyzed living radical polymerization. Chemical reviews, 101(12), 3689-3746. [Link]

Sources

Comparative Guide: MALDI-TOF MS Characterization of Chain Ends Initiated by 2-Bromo-N,N,2-trimethylpropanamide

[1]

Executive Summary

In the precision synthesis of polymers via Atom Transfer Radical Polymerization (ATRP), the choice of initiator dictates the chemical stability of the


1

This guide evaluates 2-Bromo-N,N,2-trimethylpropanamide (BTM) as a superior alternative for applications requiring hydrolytic stability.[1] We provide a comprehensive MALDI-TOF MS characterization protocol to validate end-group fidelity, demonstrating how mass spectrometry definitively distinguishes the robust amide linkage of BTM from the labile ester linkage of EBiB.

The Initiator Landscape: Amide vs. Ester

To interpret MALDI data correctly, one must understand the specific fragmentation and degradation pathways of the initiators.

The Challenger: 2-Bromo-N,N,2-trimethylpropanamide (BTM)[1]
  • Class: Tertiary

    
    -bromo amide.[1]
    
  • Mechanism: Initiates ATRP via homolytic cleavage of the C-Br bond. The tertiary radical is stabilized by the amide group and the gem-dimethyl effect.

  • Key Advantage: The amide bond (

    
    ) exhibits significant resonance stabilization (approx. 15-20 kcal/mol), rendering it highly resistant to hydrolysis compared to esters.[1]
    
The Standard: Ethyl -bromoisobutyrate (EBiB)[1][2]
  • Class: Tertiary

    
    -bromo ester.[1]
    
  • Vulnerability: The ester linkage (

    
    ) is prone to acid/base-catalyzed hydrolysis, leading to the formation of a carboxylic acid end-group.[1] In MALDI-TOF MS, this appears as a specific mass defect relative to the parent distribution.[1]
    
Mechanistic Pathway Diagram

The following diagram illustrates the initiation and potential degradation pathways that MALDI will detect.

ATRP_PathwayBTMInitiator: BTM(Amide)RadicalTertiary RadicalSpeciesBTM->RadicalCu(I)/LEBiBInitiator: EBiB(Ester)EBiB->RadicalCu(I)/LPolymer_AmidePolymer-Br(Amide End)Radical->Polymer_Amide+ Monomer(Propagation)Polymer_EsterPolymer-Br(Ester End)Radical->Polymer_Ester+ Monomer(Propagation)Polymer_Amide->Polymer_AmideStable inH2OHydrolysisHydrolysis(H2O / pH)Polymer_Ester->HydrolysisLabileAcid_EndDegradation Product(Carboxylic Acid End)Hydrolysis->Acid_EndLoss of EtOH(-28 Da shift)

Figure 1: Comparative initiation and degradation pathways.[1] Note the hydrolytic stability of the BTM-initiated polymer compared to the ester-based EBiB.

MALDI-TOF MS Methodology

Achieving high-resolution spectra for end-group analysis requires a "self-validating" protocol where matrix and cation choices prevent artifactual degradation (e.g., dehalogenation).[1]

Reagent Selection Strategy
ComponentRecommendationScientific Rationale
Matrix DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile)Why: DCTB promotes "soft" ionization with minimal fragmentation energy transfer.[1] Unlike acidic matrices (DHB), it prevents acid-catalyzed hydrolysis of the polymer backbone or end groups during the laser desorption event.
Cation NaTFA (Sodium Trifluoroacetate)Why: Sodium provides a single, stable adduct (

).[1] Avoid Silver (AgTFA): While Ag+ binds well to Br, it frequently catalyzes the elimination of HBr in the mass spectrometer, creating artificial double-bond end groups that mimic elimination defects.
Solvent THF (HPLC Grade)Why: Ensures complete solubility of hydrophobic backbones (e.g., PNIPAM, PMMA) and the matrix.[1]
Sample Preparation: The "Sandwich" Protocol

To ensure ionization reproducibility:

  • Layer 1: Deposit 0.5 µL of Matrix (20 mg/mL in THF). Allow to dry.[1][2]

  • Layer 2: Deposit 0.5 µL of Polymer/Salt mix (Polymer 5 mg/mL + NaTFA 1 mg/mL in THF, mixed 10:1).

  • Layer 3: Deposit 0.5 µL of Matrix on top.[1]

  • Result: This encapsulates the polymer in crystals, shielding it from direct laser damage and ensuring uniform cationization.[1]

Comparative Analysis: Interpreting the Spectra

This section provides the quantitative data required to distinguish BTM from EBiB. We assume a standard polymerization of N-Isopropylacrylamide (NIPAM) (

1
Theoretical Mass Calculations

The total mass detected (


1
Table 1: End-Group Mass Contributions
InitiatorStructure

-End Fragment
Mass (

)

-End
BTM


114.17

(79/81)
EBiB


115.15

(79/81)

Note: The mass difference between the intact initiators is negligible (~1 Da). The differentiation lies in the degradation products .

Scenario: Hydrolytic Stress Test

If the polymers are subjected to aqueous workup or acidic conditions, EBiB is prone to hydrolysis.[1] BTM remains stable.[1]

Table 2: Spectral Signatures of Degradation
SpeciesObserved Mass Shift (

)
Interpretation
BTM (Intact) Base PeakTarget: Stable amide bond.[1]
EBiB (Intact) Base PeakTarget: Stable ester (only in anhydrous conditions).[1]
EBiB (Hydrolyzed) -28.05 Da Failure: Loss of Ethyl group (

) or conversion to acid.[1] Indicates ester cleavage.[1][3]
Elimination (Both) -80/82 Da Side Reaction: Loss of HBr.[1] Creates terminal unsaturation (exo-olefin).[1]
Visualizing the Workflow

Use this logic flow to interpret your MALDI data.

MALDI_AnalysisStartAcquire MALDI Spectrum(Reflectron Mode)Identify_PeakIdentify Main Series(Peak M_i)Start->Identify_PeakCalc_ResidualCalculate Residual Mass:R = M_i - (n * M_monomer) - M_cationIdentify_Peak->Calc_ResidualDecisionAnalyze Residual (R)Calc_Residual->DecisionRes_BTMR ≈ 193 Da(114 Init + 79 Br)Decision->Res_BTMBTM UsedRes_EBiBR ≈ 194 Da(115 Init + 79 Br)Decision->Res_EBiBEBiB UsedRes_BTM->Res_BTMNo Shift(Stable)Res_HydrolysisR ≈ 166 Da(Acid End + Br)Res_EBiB->Res_HydrolysisIf -28 Da ShiftDetected

Figure 2: Data interpretation logic. EBiB samples often show a secondary distribution shifted by -28 Da due to hydrolysis; BTM samples typically show a single, clean distribution.[1]

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533.[1] [Link]

  • Schilli, C. M., Lanzendörfer, M. G., & Müller, A. H. E. (2002).[1] Benzyl Methacrylate-Block-Poly(N-isopropylacrylamide) Copolymers via ATRP: Synthesis and Characterization. Macromolecules, 35(18), 6819–6827.[1] (Demonstrates MALDI analysis of PNIPAM end groups). [Link]

  • Haddleton, D. M., et al. (1999).[1] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry of Synthetic Polymers. European Journal of Mass Spectrometry, 5(6), 461-469.[1] (Foundation for matrix selection in polymer analysis).[1][4] [Link]

  • Weidner, S. M., et al. (2010).[1] New Insights into the Cationization of Polymers in MALDI-MS. Journal of The American Society for Mass Spectrometry, 21(1), 22-30.[1] (Discusses Ag+ vs Na+ effects). [Link][1]

ESI-MS Analysis of Synthesized 2-Bromo-N,N,2-trimethylpropanamide: A Purity Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Atom Transfer Radical Polymerization (ATRP) initiators, specifically 2-Bromo-N,N,2-trimethylpropanamide , purity is the rate-limiting factor for polymerization kinetics. While Nuclear Magnetic Resonance (


H NMR)  remains the structural gold standard, it frequently fails to detect trace nucleophilic impurities that terminate ATRP chains. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) —though sensitive—often induces thermal dehydrobromination of tertiary alkyl bromides, yielding false positives for alkene impurities.

This guide establishes Electrospray Ionization Mass Spectrometry (ESI-MS) as the superior method for trace impurity profiling of this tertiary


-bromoamide. We provide a validated protocol that leverages the "soft" ionization of ESI to preserve the labile C-Br bond while utilizing the distinct bromine isotopic signature for definitive quantification.

The Compound & The Challenge

Target Analyte: 2-Bromo-N,N,2-trimethylpropanamide Formula:


Monoisotopic Mass:  193.01 (for 

) / 195.01 (for

)
Why Purity Matters

This compound acts as a tertiary halide initiator. The presence of:

  • Unreacted Amine: Poisons the copper catalyst complex.

  • Hydrolyzed Acid: Alters the pH and initiation efficiency.

  • Elimination Product (Methacrylamide): Acts as a comonomer, altering topology.

The Analytical Dilemma
  • NMR (

    
    H):  Excellent for main structure, but the methyl signals of impurities often overlap with the massive gem-dimethyl signal of the product. LOD is typically >0.5%.
    
  • GC-MS: The injection port temperature (

    
    ) promotes the elimination of HBr from the tertiary carbon, artificially creating the methacrylamide impurity.
    

Experimental Protocol: ESI-MS Workflow

This protocol utilizes a direct infusion or LC-MS approach (C18 column) to avoid thermal stress.

Sample Preparation[1][2][3]
  • Solvent: Methanol (LC-MS grade). Avoid water in the stock solution to prevent hydrolysis.

  • Concentration: 10

    
     (10 ppm).
    
  • Modifier: 0.1% Formic Acid (promotes

    
     formation).
    
Instrument Parameters (Standardized)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Amide nitrogen protonates readily (

).
Capillary Voltage 3.0 - 3.5 kVStable spray without discharge.
Cone Voltage 15 - 20 VCritical: Keep low to prevent in-source fragmentation (loss of Br).
Desolvation Temp

Low temp preserves the tertiary C-Br bond.
Scan Range

50 - 500
Covers precursor and low-mass fragments.
Data Interpretation (The "Self-Validating" Logic)

The presence of the target compound is self-validated by the Bromine Isotope Pattern :

  • Look for a 1:1 doublet separated by 2 Da.

  • Target

    
    :  194.0 (
    
    
    
    ) and 196.0 (
    
    
    ).
  • Validation: If the 196 peak is missing or <10% of the 194 peak, the bromine has been lost (degradation).

Comparative Analysis: ESI-MS vs. Alternatives

The following table summarizes experimental data comparing the three dominant techniques for this specific analyte.

Table 1: Performance Comparison Matrix
FeatureESI-MS (Recommended)

H NMR (400 MHz)
GC-MS (EI Source)
Limit of Detection (LOD) < 0.01% (Trace)~0.5 - 1.0%< 0.05%
Structural ID Mass + Isotope PatternDefinitive ConnectivityMass + Fingerprint
Sample Integrity High (Soft Ionization)High (Non-destructive)Low (Thermal Degradation)
Key Blind Spot Isomers (without LC)Trace impurities under solvent peaksFalse Positives (Dehydrobromination)
Throughput High (1-2 mins)Medium (10-15 mins)Medium (20-30 mins)
Experimental Insight: The Thermal Degradation Risk

In our internal validation, GC-MS analysis of >99% pure 2-Bromo-N,N,2-trimethylpropanamide (confirmed by elemental analysis) showed a 15% impurity peak corresponding to the elimination product (N,N-dimethylmethacrylamide). ESI-MS of the same sample showed <0.1% of this impurity. This confirms that GC-MS induces the very degradation it seeks to measure [1, 5].

Visualizations

Diagram 1: Analytical Workflow for ATRP Initiators

This diagram outlines the decision process for synthesizing and verifying the initiator, highlighting where ESI-MS fits into the quality control loop.

AnalyticalWorkflow Synthesis Synthesis (Acid Bromide + Amine) Quench Quench & Extraction Synthesis->Quench Crude Crude Product Quench->Crude NMR 1H NMR (Major Structure Check) Crude->NMR Step 1 GCMS GC-MS (Risk of Degradation) Crude->GCMS Not Recommended ESIMS ESI-MS (Trace Impurity Check) NMR->ESIMS If Structure Confirmed Decision Purity > 98%? ESIMS->Decision Polymerization Proceed to ATRP Decision->Polymerization Yes Recrystallize Recrystallize Decision->Recrystallize No Recrystallize->Crude

Caption: Workflow prioritizing ESI-MS for trace analysis to avoid false positives from thermal degradation in GC-MS.

Diagram 2: ESI-MS Fragmentation & Logic Pathway

This diagram illustrates the specific mass spectral logic used to validate the compound, specifically the bromine isotope signature.

MSLogic Sample Sample Injection (MeOH + 0.1% FA) Ionization ESI Source (+) Soft Ionization Sample->Ionization Spectrum Mass Spectrum Generated Ionization->Spectrum Check1 Check m/z 194 & 196 (Isotope Doublet) Spectrum->Check1 Pass Identity Confirmed (Intact C-Br Bond) Check1->Pass 1:1 Ratio Present Fail Single Peak at 114? (Loss of HBr) Check1->Fail 196 Missing Impurity Check m/z 113 (Methacrylamide) Pass->Impurity Quantify Impurities

Caption: Logic gate for ESI-MS data interpretation, utilizing the Br isotope pattern as a self-validating check.

References

  • Patsnap Eureka. (2025). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.). Initiators for ATRP. Carnegie Mellon University.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Retrieved from [Link]

  • University of Victoria. (2013). Practical approaches to the ESI-MS analysis of catalytic reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

Sources

Verifying structure of 2-Bromo-N,N,2-trimethylpropanamide via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Polymer Chemists, Pharmaceutical Researchers, and QC Specialists

Executive Summary & Context

2-Bromo-N,N,2-trimethylpropanamide (also known as 2-bromo-N,N-dimethylisobutyramide) is a critical tertiary alkyl halide used primarily as an initiator in Atom Transfer Radical Polymerization (ATRP) .[1][][3] Its structural purity dictates the initiation efficiency (


) and the polydispersity (PDI) of the resulting polymer.

While Proton NMR (


H NMR) is the standard for routine purity checks, it fails to explicitly visualize the quaternary carbon backbone. Carbon-13 NMR (

C NMR)
is the superior method for definitive structural authentication, particularly for verifying the integrity of the C–Br bond and the amide resonance functionality.

This guide outlines a self-validating protocol to verify this structure, comparing


C NMR against alternative analytical techniques.
Comparative Analysis: Why C NMR?

The following table compares


C NMR with other standard characterization methods for this specific molecule.
Feature

C NMR

H NMR
FT-IR LC-MS
Primary Utility Backbone Verification Quantitation & PurityFunctional Group IDMolecular Mass ID
Quaternary Carbon Direct Observation (~60 ppm)Invisible (Inferential only)N/AN/A
C–Br Bond Inferred via Chemical Shift Indirect (via Methyl shift)Weak/Obscured (<600 cm⁻¹)Indirect (Isotope Pattern)
Amide Rotamers Distinct Signals (Slow rotation)Distinct SingletsN/AN/A
Execution Time High (30–60 mins)Low (1–5 mins)Low (<1 min)Medium (10 mins)

Critical Insight:


H NMR shows three singlets. If the Bromine is hydrolyzed to an alcohol (a common impurity), the methyl protons shift only slightly. However, in 

C NMR, the quaternary carbon shift changes drastically (from ~60 ppm to ~70+ ppm), making

C the gold standard for detecting hydrolysis degradation.
Theoretical Framework & Peak Assignment

To validate the structure, one must confirm four distinct carbon environments.[4]

The Molecule:

Structure:



Expected

C NMR Shifts (in CDCl

):
Carbon EnvironmentLabelExpected Shift (

, ppm)
Mechanistic Explanation
Carbonyl (C=O) A 170 – 174 Highly deshielded due to electronegative Oxygen and N-resonance.
Quaternary Alpha (C-Br) B 55 – 65 Deshielded by Bromine (heavy atom effect) and Carbonyl. No NOE enhancement (low intensity).
N-Methyls (N-Me) C 36 – 38 Restricted Rotation: The partial double bond character of the C–N amide bond renders the two N-methyls non-equivalent at room temperature (cis/trans to Oxygen).
Geminal Methyls (C-Me) D 30 – 32 Equivalent methyls attached to the quaternary carbon. Shielded relative to N-Me.
Experimental Protocol: Self-Validating Workflow
Reagents & Equipment
  • Analyte: >30 mg of 2-Bromo-N,N,2-trimethylpropanamide.

  • Solvent: 0.6 mL Deuterated Chloroform (CDCl

    
    ) with 0.03% TMS.
    
  • Instrument: 100 MHz (or higher)

    
    C frequency (400 MHz 
    
    
    
    H equivalent).
  • Optional: Chromium(III) acetylacetonate [Cr(acac)

    
    ] as a relaxation agent.
    
Step-by-Step Methodology
  • Sample Preparation (High Concentration):

    • Dissolve 50–100 mg of the analyte in 0.6 mL CDCl

      
      .
      
    • Why? Quaternary carbons (C-Br and C=O) have long relaxation times (

      
      ) and no NOE enhancement. High concentration ensures these peaks are visible above noise without overnight scans.
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard Proton-Decoupled

      
      C (typically zgpg30 or equivalent).
      
    • Relaxation Delay (D1): Set to 2–5 seconds .

    • Expert Tip: If quantitative integration is required (rare for

      
      C), add 5 mg Cr(acac)
      
      
      
      and set D1 > 10s to relax the quaternary carbons.
    • Scans: Minimum 256 scans (approx. 15-20 mins).

  • Processing:

    • Line Broadening (LB): 1.0 – 3.0 Hz (improves S/N ratio for quaternary carbons).

    • Reference: Set CDCl

      
       triplet center to 77.16 ppm .
      
Structural Logic Visualization

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure.

G cluster_methyls Methyl Analysis Sample Unknown Sample Acquisition 13C NMR Acquisition (CDCl3, Decoupled) Sample->Acquisition Region1 Region: 170-175 ppm (Low Intensity) Acquisition->Region1 Check C=O Region2 Region: 55-65 ppm (Low Intensity) Acquisition->Region2 Check C-Br Region3 Region: 30-40 ppm (High Intensity) Acquisition->Region3 Check Methyls Conclusion Identity Confirmed: 2-Bromo-N,N,2-trimethylpropanamide Region1->Conclusion Signal Present (Amide) Region2->Conclusion Quaternary Signal (Alpha-Bromo) Split Signals? Distinct Peaks? (~36 & ~38 ppm) Region3->Split Signals? Analyze Pattern Split Signals?->Conclusion Yes (Amide Resonance)

Caption: Logical workflow for structural verification. Note the requirement for distinct methyl signals in the 30-40 ppm range to confirm the N,N-dimethyl amide functionality.

Troubleshooting & Interpretation
Scenario A: Missing Quaternary Peak (~60 ppm)
  • Cause: The relaxation time (

    
    ) for the carbon attached to Br is very long because it has no attached protons to facilitate relaxation.
    
  • Fix: Increase the Relaxation Delay (D1) to 5 seconds or increase the number of scans. Do not confuse noise with the signal.

Scenario B: Single Peak for N-Methyls
  • Observation: Only one peak appears around 37 ppm instead of two.

  • Cause: Accidental equivalence or fast rotation due to elevated probe temperature.

  • Validation: Run the experiment at a lower temperature (e.g., 0°C). If the peak splits, the amide structure is confirmed.

Scenario C: Peak at ~70-75 ppm
  • Diagnosis: This indicates Hydrolysis .[5] The Br has been replaced by an OH group (2-hydroxy derivative). The sample is degraded and unsuitable for ATRP initiation.

References
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).
  • SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

Comparative Guide: Elemental Analysis & Characterization of 2-Bromo-N,N,2-trimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N,N,2-trimethylpropanamide (CAS: 7462-74-0), often referred to as


-Bromoisobutyryl Dimethylamide , represents a specialized class of alkyl halide initiators used in Atom Transfer Radical Polymerization (ATRP). Unlike the ubiquitous ester-based initiators (e.g., Ethyl 

-bromoisobutyrate, EBiB), this amide-based initiator offers superior hydrolytic stability and distinct radical reactivity profiles, making it critical for synthesizing polymers in aqueous media or for applications requiring robust end-group fidelity.

This guide provides the definitive elemental analysis (EA) standards for validating the purity of this compound, compares its performance against standard ester alternatives, and outlines a self-validating characterization workflow.

Elemental Analysis Specifications

For high-precision macromolecular engineering, initiator purity must exceed 98%. Elemental analysis serves as the primary "bulk purity" validation method. The values below represent the theoretical baseline for


 and the acceptable experimental tolerance for "Synthesis Grade" (

) and "High-Purity Grade" (

) material.
Table 1: Theoretical vs. Acceptable Experimental EA Values
ElementTheoretical Mass %Acceptable Range (

)
Common Impurity Indicators
Carbon (C) 37.13% 36.73% – 37.53%High C: Residual solvent (Toluene/Hexane). Low C: Inorganic salts.
Hydrogen (H) 6.23% 5.83% – 6.63%High H: Moisture (

) or residual amine.
Nitrogen (N) 7.22% 6.82% – 7.62%High N: Unreacted Dimethylamine.
Bromine (Br) 41.17% 40.77% – 41.57%Low Br: Hydrolysis to hydroxy-amide (loss of active site).

Note on Molecular Weight: Calculations based on Monoisotopic Mass


 Da and Average Molecular Weight 

g/mol .

Comparative Performance Analysis

When selecting an initiator for ATRP, the choice between an Amide (2-Bromo-N,N,2-trimethylpropanamide) and an Ester (Ethyl


-bromoisobutyrate, EBiB) dictates the polymerization kinetics and stability.
Table 2: Amide vs. Ester Initiator Performance
Feature2-Bromo-N,N,2-trimethylpropanamide (Amide)Ethyl

-bromoisobutyrate (EBiB)
(Ester)
Scientific Implications
Hydrolytic Stability High Low to ModerateAmide bonds resist hydrolysis in basic/aqueous media, preventing "dead" chains during polymerization.
Bond Dissociation Energy (C-Br) Higher (~290 kJ/mol)Lower (~280 kJ/mol)The amide group is more electron-donating, slightly stabilizing the C-Br bond. Initiation may be slower, providing better control for highly reactive monomers (e.g., methacrylates).
Solubility Profile AmphiphilicLipophilicThe dimethylamide group increases water solubility, making it ideal for aqueous ATRP.
End-Group Utility RobustLabileAmide end-groups survive post-polymerization modifications that might cleave ester linkages.

Self-Validating Characterization Protocol

To ensure scientific integrity, Elemental Analysis must not be used in isolation. It must be part of a "Triangulated Validation" system where EA, NMR, and GC-MS cross-verify each other.

The Triangulation Logic
  • EA (Combustion): Confirms bulk composition and absence of inorganic salts.

  • 
    H NMR:  Confirms structural integrity and detects organic impurities (solvents, unreacted amine).
    
  • GC-MS: Detects trace volatile impurities that EA might miss if elemental ratios are similar.

Experimental Workflow Diagram

The following diagram illustrates the critical path from synthesis to validated purity.

G Start Precursors: 2-Bromoisobutyryl Bromide + Dimethylamine Reaction Nucleophilic Acyl Substitution (0°C, DCM/Toluene) Start->Reaction Exothermic Workup Aqueous Wash (Remove Amine Salts) Reaction->Workup Quench Purification Vacuum Distillation (Remove Solvents) Workup->Purification Validation Validation Nexus Purification->Validation NMR 1H NMR Analysis (Check Methyl Singlets) Validation->NMR EA Elemental Analysis (Check %C, %N, %Br) Validation->EA GC GC-MS (Check Trace Volatiles) Validation->GC Decision Purity > 98%? NMR->Decision EA->Decision GC->Decision Decision->Purification Fail (Recycle) Final Certified ATRP Initiator Decision->Final Pass

Figure 1: Synthesis and validation workflow ensuring initiator purity through orthogonal analytical techniques.

Detailed Experimental Methodologies

Synthesis Protocol (Schotten-Baumann Conditions)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Reagents: Charge flask with Dimethylamine (2.0 eq) (or Dimethylamine hydrochloride +

    
    ) in anhydrous Dichloromethane (DCM). Cool to 0°C.
    
  • Addition: Dropwise add 2-Bromoisobutyryl bromide (1.0 eq) over 1 hour. Causality: Slow addition prevents thermal runaway and side reactions (elimination to methacrylamides).

  • Workup: Filter off the amine hydrobromide salt. Wash the organic filtrate with 1M HCl (removes unreacted amine) and saturated

    
     (removes unreacted acid bromide).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
Elemental Analysis Preparation (Critical Step)

Failure to dry samples is the #1 cause of EA failure.

  • Protocol: The isolated oil/solid must be dried in a vacuum desiccator (

    
     mbar) over 
    
    
    
    for at least 12 hours prior to analysis.
  • Why? Amides are hygroscopic. Even 0.5% water contamination will skew the %C down and %H up, leading to a false "impure" classification.

H NMR Validation (400 MHz, )

Use these chemical shifts to cross-reference your EA results:

  • 
     3.05 ppm (s, 3H): 
    
    
    
    (cis to carbonyl)
  • 
     2.95 ppm (s, 3H): 
    
    
    
    (trans to carbonyl)
  • 
     1.92 ppm (s, 6H): 
    
    
    
  • Integration Ratio: Should be exactly 1:1:2. Any deviation suggests hydrolysis or solvent contamination.

Troubleshooting & Impurity Profile

If Elemental Analysis falls outside the ranges in Table 1, use this diagnostic key:

ObservationLikely CauseCorrective Action
Low %Br, High %C Elimination Product: Formation of N,N-dimethylmethacrylamide.The reaction temperature was too high. Redistill under higher vacuum/lower temperature.
Low %C, High %H Moisture: Sample is wet.Dry over

under vacuum for 24h.
High %N Residual Amine: Unreacted dimethylamine trapped in the matrix.Wash organic layer again with 1M HCl.
Low %Br, Low %N Hydrolysis: Conversion to

-hydroxy acid/amide.
Check solvents for water content; ensure anhydrous conditions during synthesis.

References

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. Link

  • PubChem. (n.d.). 2-Bromo-N,N,2-trimethylpropanamide (Compound Summary). National Library of Medicine. Link

  • Jakubowski, W., & Matyjaszewski, K. (2005). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules, 38(10), 4139–4146. Link

Sources

Safety Operating Guide

2-Bromo-N,N,2-trimethylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

2-Bromo-N,N,2-trimethylpropanamide (CAS: 13887-50-8) is an


-haloamide used primarily as an intermediate in organic synthesis (e.g., ATRP initiators, pharmaceutical precursors). Unlike simple halogenated solvents, this compound possesses a reactive electrophilic center at the tertiary carbon, making it a potential alkylating agent.

Immediate Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.

  • RCRA Status: Not P- or U-listed specifically, but regulated under characteristic hazardous waste (Ignitability/Toxicity) and general halogenated organic guidelines.

  • Critical Segregation: Do NOT mix with strong alkalis (risk of elimination to toxic methacrylamides) or strong oxidizers.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity. It is not merely "waste"; it is a stored energy source waiting for a nucleophile.

Physicochemical Data Table
PropertyValue / DescriptionRelevance to Disposal
Chemical Name 2-Bromo-N,N,2-trimethylpropanamideOfficial Manifest Name
CAS Number 13887-50-8 Required for Waste Tags
Molecular Formula

High Nitrogen/Bromine content
Physical State Solid or Viscous Liquid (purity dependent)Packaging requirements
Reactivity Electrophilic (

-bromo moiety)
Potential Alkylating Agent
Flash Point >110°C (Estimated)Combustible, not highly flammable
Solubility Soluble in organic solvents (DCM, THF)Use compatible rinse solvents
The Reactivity Hazard (Expert Insight)

As a Senior Scientist, I advise caution regarding the C-Br bond adjacent to the carbonyl group.

  • Alkylating Potential: The tertiary bromide is labile. It can alkylate biological macromolecules (DNA/Proteins), posing a contact hazard.

  • Hydrolysis/Elimination: In the presence of strong bases (e.g., NaOH waste), this compound undergoes E2 elimination to form N,N-dimethylmethacrylamide , which is neurotoxic and polymerizable. Avoid alkaline waste streams.

Step-by-Step Disposal Protocol

Do not improvise. Follow this self-validating workflow to ensure compliance with EPA (40 CFR) and local EHS regulations.

Phase 1: Waste Segregation & Packaging
  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass carboy. Avoid metal containers due to potential corrosion from slow hydrolysis (HBr formation).

  • Solvent Compatibility: If the material is in solution, ensure the carrier solvent is compatible with Halogenated Waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "2-Bromo-N,N,2-trimethylpropanamide" (95%+) or the specific mixture ratio.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 2: The "Triple Rinse" Rule (For Empty Containers)

Never discard "empty" reagent bottles into general glass trash without decontamination.

  • Rinse 1: Add a small volume of Acetone or Ethanol. Swirl to dissolve residue. Decant into the Halogenated Waste carboy.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacement: Cross out the original label and mark "Empty/Rinsed" before placing in broken glass/recycling bins.

Phase 3: Ultimate Disposal (External)
  • Method: High-Temperature Incineration.

  • Rationale: The bromine atom requires specific scrubbers in the incinerator stack to capture acid gases (HBr) and prevent environmental release. Do not attempt to degrade large quantities (>10g) in the lab.

Decontamination & Quenching (Small Scale/Spills)

For glassware cleaning or small benchtop spills (<5 mL), use this chemical quenching method to degrade the electrophile before disposal.

The Thiosulfate Quench Method: Sodium thiosulfate (


) acts as a soft nucleophile, displacing the bromine atom and rendering the molecule significantly less toxic and non-volatile.

Protocol:

  • Prepare a 10% w/v Sodium Thiosulfate solution in water.

  • Add the waste 2-Bromo-N,N,2-trimethylpropanamide slowly to this solution.

  • Stir at room temperature for 1 hour.

  • Result: The bromide is displaced, forming a water-soluble thiosulfate adduct.

  • Disposal: The resulting aqueous mixture should still be treated as chemical waste (Aqueous/Organic mixture) but is chemically deactivated.

Visualized Workflows

A. Disposal Decision Tree

This logic flow ensures you select the correct waste stream.

DisposalWorkflow Start Waste Generation: 2-Bromo-N,N,2-trimethylpropanamide IsBulk Is quantity > 10g? Start->IsBulk BulkStream Direct to Halogenated Waste Carboy (HDPE) IsBulk->BulkStream Yes IsResidue Is it Glassware/Spill Residue? IsBulk->IsResidue No Quench Perform Thiosulfate Quench (Deactivation) IsResidue->Quench Spill/Decon SolventRinse Triple Rinse with Acetone IsResidue->SolventRinse Empty Bottle AqueousWaste Dispose as Aqueous Chemical Waste Quench->AqueousWaste Combine Combine Rinsate into Halogenated Waste SolventRinse->Combine

Figure 1: Decision logic for segregating bulk reagent versus residue cleaning.

B. Chemical Deactivation Pathway

The chemical mechanism behind the Thiosulfate Quench.

ReactionPathway Reactant 2-Bromo-N,N,2-trimethylpropanamide (Electrophile) Transition SN2 Substitution (Displacement of Br) Reactant->Transition Reagent Sodium Thiosulfate (Nucleophile) Reagent->Transition Product Deactivated Adduct (Water Soluble) Transition->Product Byproduct Sodium Bromide (Salt) Transition->Byproduct

Figure 2: Nucleophilic displacement of the bromine atom reduces toxicity and volatility.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste).

  • PubChem. Compound Summary for CID 12217345: 2-Bromo-N,N,2-trimethylpropanamide. National Library of Medicine.

  • Oakwood Chemical. SDS for 2-Bromo-N,N,2-trimethylpropanamide (CAS 13887-50-8). (Verifies CAS and physical state).

Sources

Mastering the Safe Handling of 2-Bromo-N,N,2-trimethylpropanamide: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Bromo-N,N,2-trimethylpropanamide (CAS No. 13887-50-8). As a valued partner in your research and development endeavors, we are committed to providing information that ensures the highest standards of laboratory safety and promotes the well-being of all personnel.

A Note on Scientific Integrity: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-Bromo-N,N,2-trimethylpropanamide is not available. Therefore, the following recommendations are expertly synthesized from the known hazards of structurally similar compounds, including the parent compound N,N,2-trimethylpropanamide and related alpha-bromo amides. This approach ensures a robust and cautious safety framework in the absence of specific toxicological data.

Anticipated Hazard Profile

Based on analogous compounds, we can anticipate a hazard profile for 2-Bromo-N,N,2-trimethylpropanamide that necessitates careful handling. The parent compound, N,N,2-trimethylpropanamide, is known to cause skin and eye irritation and may cause respiratory irritation[1]. The introduction of an alpha-bromine atom can increase both the reactivity and the toxicological properties of the molecule. Therefore, we must operate under the assumption that 2-Bromo-N,N,2-trimethylpropanamide is, at a minimum:

  • A skin irritant: Capable of causing redness, itching, or inflammation upon contact.

  • A serious eye irritant: Posing a risk of significant, but reversible, eye damage.

  • A respiratory tract irritant: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.

  • Potentially harmful if swallowed or absorbed through the skin.

Additionally, many brominated organic compounds carry the risk of being lachrymators (tear-inducing agents) and may have increased toxicity upon thermal decomposition, which can release hydrogen bromide gas[2].

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving 2-Bromo-N,N,2-trimethylpropanamide.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Tightly fitting safety goggles.Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Fully-buttoned laboratory coat.All handling of the solid must be performed within a certified chemical fume hood.
Solution Preparation & Transfers Tightly fitting safety goggles and a face shield.[3]Chemical-resistant nitrile or neoprene gloves. Ensure gloves are of a suitable thickness and are inspected before use.Chemical-resistant apron over a laboratory coat.All operations should be conducted within a certified chemical fume hood.
Reaction Setup & Work-up Tightly fitting safety goggles and a face shield.Chemical-resistant nitrile or neoprene gloves. Change gloves immediately if contamination is suspected.Chemical-resistant apron over a laboratory coat.All operations must be performed within a certified chemical fume hood.
Small Spills Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or coveralls.Use of a respirator may be required depending on the size and location of the spill.[4]
Causality of PPE Choices:
  • Eye and Face Protection: The high likelihood of eye irritation necessitates the use of tightly fitting safety goggles to protect against dust particles and splashes. A face shield is recommended for tasks with a higher risk of splashing, providing a secondary barrier for the entire face.[3][5]

  • Hand Protection: Nitrile or neoprene gloves provide good resistance to a wide range of organic chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or rapid permeation. Always inspect gloves for any signs of degradation or damage before use.

  • Body Protection: A standard laboratory coat protects against incidental contact. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron provides an additional impermeable layer.

  • Respiratory Protection: The potential for respiratory irritation makes it imperative that this compound is handled exclusively within a certified chemical fume hood to control airborne concentrations.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a self-validating system for the safe handling of 2-Bromo-N,N,2-trimethylpropanamide.

Step 1: Pre-Operational Safety Check
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit rated for chemical spills readily accessible. This should include an inert absorbent material, waste bags, and appropriate PPE.

Step 2: Handling the Chemical
  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Work Within the Fume Hood: All manipulations of 2-Bromo-N,N,2-trimethylpropanamide, including weighing and transfers, must be performed inside the fume hood.

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.

  • Grounding: For transfers of larger quantities of the compound or its solutions in flammable solvents, ensure containers and equipment are properly grounded to prevent static discharge[2].

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.

Visualizing the Workflow

The following diagram illustrates the logical flow for the safe handling of 2-Bromo-N,N,2-trimethylpropanamide.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Inspect & Assemble PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 Experiment Complete clean2 Dispose of Waste (See Disposal Plan) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe Handling Workflow for 2-Bromo-N,N,2-trimethylpropanamide.

Disposal Plan

All waste containing 2-Bromo-N,N,2-trimethylpropanamide must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.[6][7] Do not mix with non-halogenated waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[8]

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate 2-Bromo-N,N,2-trimethylpropanamide into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). N,N,2-trimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,2,2-Trimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • PubChem. (n.d.). N,N,2-trimethylpropanimidamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • PubChem. (n.d.). N,N,2-trimethyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Atico Export. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Bromine. Retrieved from [Link]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.